Nemoralisin
Description
Properties
IUPAC Name |
2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13(9-16-10-14(2)11-19(22)23-16)7-6-8-15(3)17-12-18(21)20(4,5)24-17/h9,11-12,15-16H,6-8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYLUTSPDMUJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC(C)C2=CC(=O)C(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Intricacies of Nemoralisin C: A Technical Guide to its Anti-Cancer Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the intricate molecular mechanisms by which Nemoralisin C, a potent natural compound, exerts its anti-cancer effects. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the signaling pathways modulated by this compound C, leading to cancer cell death. The guide includes a thorough compilation of quantitative data, detailed experimental protocols, and mandatory visualizations to facilitate a deeper understanding of its therapeutic potential.
Executive Summary
This compound C, a steroidal saponin (B1150181) isolated from Paris formosana, has demonstrated significant anti-neoplastic activity across a variety of cancer cell lines. This guide elucidates the core mechanism of action, which primarily involves the induction of apoptosis through a caspase-dependent mitochondrial pathway. Furthermore, this compound C has been shown to modulate autophagy and the critical PI3K/AKT/mTOR survival signaling pathway. This document serves as a technical resource, providing a granular view of the compound's cellular and molecular interactions.
Core Mechanism of Action: Induction of Apoptosis
This compound C is a potent inducer of apoptosis in cancer cells. The apoptotic cascade is initiated through the activation of caspase-2, which acts as an upstream regulator of mitochondrial dysfunction.[1][2][3][4][5] This leads to a cascade of downstream events culminating in programmed cell death.
Signaling Pathways
The primary apoptotic pathway initiated by this compound C is the intrinsic, or mitochondrial, pathway. The key signaling events are outlined below:
-
Caspase-2 Activation: this compound C treatment leads to the proteolytic activation of caspase-2.[1][2][3][4][5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated caspase-2 targets the mitochondria, leading to a change in the mitochondrial membrane potential (ΔΨm).[1][2][3][4][5]
-
Release of Pro-Apoptotic Factors: The disruption of the mitochondrial membrane results in the release of cytochrome c and Smac/DIABLO into the cytosol.[1][2][3][4][5]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of caspase-9.[1][2][3][4][5]
-
Executioner Caspase Activation: Activated caspase-9 proteolytically cleaves and activates the executioner caspase, caspase-3.[1][2][3][4][5]
-
Substrate Cleavage and Cell Death: Caspase-3 proceeds to cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2][3][4][5]
This compound C induced apoptotic signaling pathway.
Regulation of Bcl-2 Family Proteins
This compound C modulates the expression of Bcl-2 family proteins to favor apoptosis. It upregulates the expression of pro-apoptotic proteins Bax and Bak on the mitochondria while downregulating the mitochondrial expression of the anti-apoptotic protein Bcl-XL.[1] This shift in the Bax/Bcl-XL ratio further promotes mitochondrial outer membrane permeabilization.
Modulation of Autophagy and the PI3K/AKT/mTOR Pathway
In addition to apoptosis, this compound C influences autophagy, a cellular recycling process that can either promote cell survival or cell death.
Dual Role in Autophagy
This compound C acts as both an inducer and a blocker of autophagy. It triggers the initial stages of autophagy, as evidenced by the accumulation of LC3-II, a marker for autophagosomes. However, it also appears to block the later stages of autophagic flux, leading to the accumulation of autophagosomes and contributing to cell death.[6][7][8]
Inhibition of the PI3K/AKT/mTOR Pathway
This compound C has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in multiple myeloma cells.[2][9] This pathway is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound C further sensitizes cancer cells to apoptosis.
References
- 1. phcog.com [phcog.com]
- 2. Formosanin C induces autophagy-mediated apoptosis in multiple myeloma cells through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 5. Formosanin C-induced apoptosis requires activation of caspase-2 and change of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. rsc.org [rsc.org]
The Emergence of Nemoralisin-Type Diterpenoids: A Technical Guide to Their Discovery, Origin, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemoralisin-type diterpenoids represent a growing class of natural products with significant therapeutic potential. First identified from the woodland sage, Salvia nemorosa, this family of compounds is characterized by a unique rearranged abietane (B96969) skeleton. Their cytotoxic and other biological activities have positioned them as promising scaffolds for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the discovery, origin, and characterization of this compound-type diterpenoids, including detailed experimental protocols and a plausible biosynthetic pathway.
Discovery and Origin
The journey of this compound-type diterpenoids began with the isolation of nemorosin from the aerial parts of Salvia nemorosa.[1] This discovery laid the foundation for the identification of a new class of diterpenoids. Subsequent phytochemical investigations of other plant species have revealed a growing family of structurally related compounds, now classified as this compound-type diterpenoids.
These compounds have been isolated from various plant families, indicating a broader distribution than initially thought. Notable examples include:
-
Nornemoralisins A and B , isolated from the stem bark and leaves of Aphanamixis polystachya.[2]
-
This compound (B7982004) O , discovered in the bark of Aglaia lawii.[3][4]
The expanding list of natural sources for these compounds suggests that this compound-type diterpenoids may be more widespread in the plant kingdom, warranting further exploration of diverse flora for novel analogues.
Biological Activity: Cytotoxicity
A significant driver for the research into this compound-type diterpenoids is their pronounced cytotoxic activity against various cancer cell lines. The data presented below summarizes the inhibitory concentrations (IC50) of selected this compound-type diterpenoids and related compounds.
| Compound | Cell Line | IC50 (µM) | Source |
| Northis compound A | ACHN (Renal cell adenocarcinoma) | 13.9 ± 0.8 | Aphanamixis polystachya[2] |
| HeLa (Cervical cancer) | > 40 | Aphanamixis polystachya[2] | |
| SMMC-7721 (Hepatocellular carcinoma) | > 40 | Aphanamixis polystachya[2] | |
| MCF-7 (Breast cancer) | > 40 | Aphanamixis polystachya[2] | |
| Northis compound B | ACHN (Renal cell adenocarcinoma) | 10.3 ± 0.4 | Aphanamixis polystachya[2] |
| HeLa (Cervical cancer) | > 40 | Aphanamixis polystachya[2] | |
| SMMC-7721 (Hepatocellular carcinoma) | > 40 | Aphanamixis polystachya[2] | |
| MCF-7 (Breast cancer) | > 40 | Aphanamixis polystachya[2] | |
| This compound | ACHN (Renal cell adenocarcinoma) | > 40 | Aphanamixis polystachya[2] |
| This compound A | ACHN (Renal cell adenocarcinoma) | > 40 | Aphanamixis polystachya[2] |
| This compound O (and co-isolates) | HepG2 (Hepatocellular carcinoma) | Weak cytotoxicity | Aglaia lawii[3][4] |
Experimental Protocols
The isolation and characterization of this compound-type diterpenoids employ a range of standard and advanced phytochemical techniques. Below are detailed methodologies for key experiments.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of this compound-type diterpenoids from a plant source.
Extraction of Plant Material
-
Preparation : Air-dry the collected plant material (e.g., aerial parts, bark) at room temperature and grind into a fine powder.
-
Maceration : Soak the powdered plant material in a suitable solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol) at room temperature for an extended period (e.g., 3 x 24 hours), with occasional agitation.
-
Filtration and Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification
-
Liquid-Liquid Partitioning : Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography : Subject the active fraction (e.g., the ethyl acetate fraction) to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Gel Filtration : Further purify the fractions obtained from silica gel chromatography using Sephadex LH-20 column chromatography, eluting with a suitable solvent system (e.g., methanol/dichloromethane).
-
Preparative High-Performance Liquid Chromatography (HPLC) : Achieve final purification of the isolated compounds using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).
Structural Elucidation
-
Mass Spectrometry : Determine the molecular formula of the purified compounds using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
NMR Spectroscopy : Elucidate the planar structure and relative stereochemistry of the compounds by acquiring and analyzing a comprehensive set of NMR data, including 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
-
Electronic Circular Dichroism (ECD) Spectroscopy : Determine the absolute configuration of the stereocenters by comparing the experimental ECD spectrum with theoretically calculated ECD spectra.
Biosynthesis of this compound-Type Diterpenoids
The biosynthesis of this compound-type diterpenoids is believed to follow the general pathway for diterpenoid biosynthesis in plants, originating from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.
Plausible Biosynthetic Pathway
The following diagram illustrates a plausible biosynthetic pathway for the formation of the core this compound skeleton.
The biosynthesis is initiated from geranylgeranyl pyrophosphate (GGPP) . A class II diterpene synthase (diTPS) catalyzes the formation of a bicyclic intermediate, copalyl diphosphate (CPP) . Subsequently, a class I diTPS facilitates further cyclization to form a tricyclic abietane-type skeleton . The characteristic rearranged skeleton of this compound-type diterpenoids is likely formed through a series of oxidative rearrangements catalyzed by cytochrome P450 monooxygenases. Finally, tailoring enzymes such as glycosyltransferases and acyltransferases may further modify the core structure to produce the diverse array of this compound analogs found in nature.
Conclusion and Future Directions
This compound-type diterpenoids are a compelling class of natural products with demonstrated cytotoxic activity. The continued discovery of new analogs from diverse plant sources highlights the potential for finding novel and potent therapeutic agents. Future research should focus on:
-
Broader Phytochemical Screening : Expanding the search for this compound-type diterpenoids in a wider range of plant species.
-
Total Synthesis : Developing efficient total synthesis routes to enable the production of larger quantities for extensive biological evaluation and the generation of novel synthetic analogs.
-
Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways through which these compounds exert their cytotoxic effects.
-
Biosynthetic Pathway Elucidation : Identifying and characterizing the specific enzymes involved in the biosynthesis of the this compound skeleton to enable synthetic biology approaches for their production.
This technical guide provides a solid foundation for researchers and drug development professionals to delve into the promising field of this compound-type diterpenoids, with the ultimate goal of translating these natural scaffolds into next-generation therapeutics.
References
- 1. Terpenoids from Salvia nemorosa [agris.fao.org]
- 2. Two novel northis compound-type diterpenoids from Aphanamixis polystachya (Wall.) R. Parker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new this compound-type diterpenoid from Aglaia lawii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Synthesis of a Novel Therapeutic: A Technical Guide to the Putative Biosynthetic Pathway of Nemoralisin in Aglaia lawii
For Immediate Release
[Fictional City, State] – December 3, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a foundational roadmap for understanding the biosynthesis of Nemoralisin, a promising diterpenoid isolated from Aglaia lawii. This in-depth whitepaper details a putative biosynthetic pathway, outlines key experimental protocols for its elucidation, and provides essential visualizations to guide future research and potential synthesis of this valuable natural product.
While the precise enzymatic steps for the biosynthesis of this compound in Aglaia lawii have not been fully elucidated in published literature, this guide, drawing upon established principles of diterpenoid biosynthesis, proposes a scientifically grounded putative pathway. This proposed pathway serves as a critical starting point for researchers seeking to understand and potentially harness the production of this complex molecule.
A Proposed Blueprint for this compound Synthesis
The biosynthesis of this compound, a complex diterpenoid, is hypothesized to originate from the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through the methylerythritol phosphate (B84403) (MEP) pathway, localized in the plastids of plant cells.
The proposed pathway is conceptualized in three key stages:
-
Assembly of the Diterpene Precursor: The initial phase involves the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by the enzyme geranylgeranyl pyrophosphate synthase (GGPPS).
-
Formation of the Core Diterpene Scaffold: The linear GGPP molecule undergoes a complex cyclization reaction catalyzed by a diterpene synthase (diTPS). This enzymatic step is crucial as it establishes the fundamental carbocyclic skeleton of the this compound-type diterpenoid. The exact nature of the cyclized intermediate is a key area for future investigation.
-
Functionalization and Tailoring: Following the formation of the core scaffold, a series of post-cyclization modifications occur. These reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes such as reductases, hydroxylases, and transferases, are responsible for the final intricate structure of this compound O, a recently identified this compound-type diterpenoid from Aglaia lawii bark. These modifications introduce the various functional groups that are critical to the molecule's bioactivity.
Visualizing the Putative Pathway
To provide a clear visual representation of the proposed biosynthetic route, the following diagram has been generated using the DOT language.
Caption: A putative biosynthetic pathway for this compound O in Aglaia lawii.
A Guide to Experimental Elucidation
This whitepaper provides detailed methodologies for the key experiments required to validate and fully elucidate the biosynthetic pathway of this compound. These protocols are designed to guide researchers in identifying the genes, enzymes, and intermediate molecules involved in this complex process.
Identifying the Genetic Blueprint
The initial step in pathway elucidation is the identification of candidate genes encoding the biosynthetic enzymes. A recommended workflow is as follows:
-
Transcriptome Sequencing: RNA sequencing (RNA-Seq) of Aglaia lawii tissues actively producing this compound (e.g., bark) will generate a comprehensive library of expressed genes.
-
Bioinformatic Analysis: The resulting transcriptome data can be mined for sequences homologous to known terpenoid biosynthesis genes, particularly GGPPS, diTPS, and CYP450s.
-
Gene Cloning and Functional Characterization: Candidate genes are then cloned into a suitable expression system (e.g., E. coli or yeast) to produce the corresponding enzymes for in vitro characterization.
Caption: Workflow for identifying this compound biosynthetic genes.
Characterizing the Enzymatic Machinery
Once candidate genes are identified, the functional properties of the encoded enzymes must be determined through a series of assays.
Table 1: Key Enzyme Assays for this compound Biosynthesis Elucidation
| Enzyme Target | Substrate(s) | Product(s) to Detect | Assay Principle | Analytical Method |
| GGPPS | IPP, DMAPP | GGPP | Quantify the formation of GGPP from radiolabeled or fluorescently labeled precursors. | Scintillation counting, HPLC-fluorescence detection |
| diTPS | GGPP | Cyclized diterpene scaffold(s) | Incubation of the enzyme with GGPP and analysis of the resulting hydrocarbon products. | GC-MS, LC-MS |
| CYP450s | Diterpene scaffold | Oxidized intermediates, this compound | Reconstitution of the CYP450 with a reductase partner and NADPH, followed by product analysis. | LC-MS/MS, NMR |
Detailed Protocol: In Vitro Diterpene Synthase (diTPS) Assay
-
Enzyme Preparation: Express and purify the candidate diTPS enzyme from a heterologous host system.
-
Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, the substrate GGPP, and a divalent metal cofactor (typically Mg²⁺ or Mn²⁺).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: Stop the reaction and extract the diterpene products using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene scaffold(s).
Trapping the Intermediates
Identifying the transient intermediates in the biosynthetic pathway is crucial for confirming the proposed steps.
Techniques for Intermediate Identification:
-
In Vivo Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C-glucose or ¹³C-pyruvate) to Aglaia lawii cell cultures or tissues and tracing the label incorporation into downstream metabolites using NMR and Mass Spectrometry.
-
Enzyme Inhibition: Using specific inhibitors of tailoring enzymes (e.g., CYP450 inhibitors) can lead to the accumulation of upstream intermediates, which can then be isolated and characterized.
-
In Vitro Reconstitution: Combining purified enzymes in a stepwise manner in vitro can allow for the isolation and identification of the product of each enzymatic reaction.
Future Directions
The elucidation of the complete biosynthetic pathway of this compound in Aglaia lawii will open new avenues for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides the necessary framework to initiate and advance this exciting area of research, ultimately paving the way for the development of novel therapeutics.
Contact: [Fictional Contact Information]
Nemoralisin: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemoralisin is a diterpenoid natural product isolated from the fruits of the tropical tree Aphanamixis grandifolia.[1] As a member of the diverse family of terpenoids, this compound has drawn interest for its chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological effects.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound. The data is compiled from available scientific literature and chemical databases.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₄ | [2] |
| Molecular Weight | 332.43 g/mol | [2] |
| CAS Number | 942480-13-9 | [2] |
| Appearance | White amorphous powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | TargetMol |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | TargetMol |
Experimental Protocols
Isolation and Structure Elucidation of this compound
The following protocol is based on the methods described by Zhang et al. (2013) for the isolation of terpenoids from Aphanamixis grandifolia.[1]
1. Extraction:
- The air-dried and powdered fruits of Aphanamixis grandifolia are extracted exhaustively with 95% ethanol (B145695) at room temperature.
- The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.
- The residue is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
2. Chromatographic Separation:
- The ethyl acetate fraction, which contains this compound, is subjected to column chromatography on silica (B1680970) gel.
- A gradient elution system, typically with a mixture of petroleum ether and ethyl acetate of increasing polarity, is used to separate the components.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.
3. Purification:
- The combined fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
- Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
4. Structure Elucidation:
- The structure of the isolated this compound is determined using a combination of spectroscopic techniques:
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly used.[4]
- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the complete stereostructure of the molecule.[4]
- Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the molecule.[4]
- X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural determination.
Below is a workflow diagram illustrating the general process of isolating and identifying this compound.
Cytotoxicity Assay
This compound has been reported to exhibit weak cytotoxicities (IC₅₀ > 10 µM) against HepG2, AGS, MCF-7, and A-549 cancer cell lines.[2] The following is a general protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cytotoxicity.[5]
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., HepG2, AGS, MCF-7, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
- A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.
- Serial dilutions of this compound are made in the cell culture medium.
- The culture medium from the 96-well plates is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the solvent alone.
3. Incubation:
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
4. MTT Assay:
- After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
- During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
- A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
5. Data Analysis:
- The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- The percentage of cell viability is calculated relative to the solvent-treated control cells.
- The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
The workflow for a typical cytotoxicity assay is depicted in the following diagram.
Biological Activity and Mechanism of Action
The primary biological activity reported for this compound is weak cytotoxicity against a panel of human cancer cell lines.[2] The high IC₅₀ values suggest that it is not a potent cytotoxic agent.
To date, the specific mechanism of action and any associated signaling pathways for this compound have not been elucidated in the scientific literature. Given its weak cytotoxic profile, it is possible that this compound may exert other, more subtle biological effects that have yet to be explored. Further research is required to understand how this compound interacts with cellular targets and to identify any signaling cascades it may modulate.
For a natural product with weak cytotoxicity, a logical next step in research would be to investigate other potential biological activities and to explore its mechanism of action through a systematic approach. The following diagram illustrates a generalized workflow for such an investigation.
Conclusion
This compound is a structurally characterized diterpenoid from Aphanamixis grandifolia with currently limited known biological activity. This guide provides the available data on its physical and chemical properties, as well as detailed protocols for its study. The lack of information on its mechanism of action presents an opportunity for future research to uncover novel biological activities and cellular targets for this and related compounds. The methodologies and workflows presented here offer a framework for such investigations, which could ultimately pave the way for the development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel nortriterpenoids from Aphanamixis grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Nemoralisin C: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemoralisin (B7982004) C is a this compound-type diterpenoid that has been isolated from the plant Aphanamixis polystachya. This class of compounds has garnered interest for its potential biological activities, including antiproliferative effects on various cancer cell lines. This technical guide provides a comprehensive overview of the natural source of this compound C and a detailed methodology for its isolation, based on established protocols for co-occurring this compound diterpenoids. The guide includes structured data tables for quantitative analysis and a visual representation of the experimental workflow to aid in research and development efforts.
Natural Source
This compound C is a natural product derived from Aphanamixis polystachya (Wall.) R. Parker, a timber tree belonging to the Meliaceae family. This plant is primarily found in the low-altitude tropical regions of Asia, including countries such as China, India, Malaysia, and Indonesia[1]. The stem bark and leaves of A. polystachya are the primary sources from which this compound-type diterpenoids, including this compound C, have been isolated[1].
Isolation Methodology
Plant Material and Extraction
The initial step involves the collection and extraction of the plant material.
Table 1: Extraction Parameters [1]
| Parameter | Value |
| Plant Material | Air-dried stem bark and leaves of A. polystachya |
| Initial Mass | 15.0 kg |
| Extraction Solvent | 95% Ethanol (B145695) (EtOH) |
| Solvent Volume | 3 x 10.0 L |
| Extraction Conditions | Reflux at 40 °C for 3 x 2 hours |
| Crude Extract Yield | 1756 g |
Solvent Partitioning
The crude ethanol extract is subjected to solvent partitioning to separate compounds based on their polarity.
Table 2: Solvent Partitioning Details [1]
| Step | Procedure | Resulting Fraction | Yield |
| 1 | Suspend crude extract in distilled H₂O (3 L) | - | - |
| 2 | Partition with petroleum ether (30–60 °C, 3 x 3 L) | Petroleum ether soluble | - |
| 3 | Partition with ethyl acetate (B1210297) (3 x 3 L) | Ethyl acetate soluble | 903.5 g |
Chromatographic Purification
The ethyl acetate-soluble fraction, which is enriched with diterpenoids, is then subjected to a series of chromatographic steps for the isolation of the target compounds.
Table 3: Chromatographic Purification Summary [1]
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Fractions Obtained |
| Macroporous Resin Chromatography | HP-20 | Gradient of H₂O-MeOH (100:0 to 0:100, v/v) | Five fractions (Frs. A-E) |
| Silica Gel Column Chromatography | Silica Gel | Gradient of petroleum ether-ethyl acetate | Further sub-fractions |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 | Methanol-Water or Acetonitrile-Water gradients | Pure compounds |
Experimental Workflow
The following diagram illustrates the detailed workflow for the isolation of this compound-type diterpenoids from A. polystachya.
Caption: Isolation workflow for this compound-type diterpenoids.
Biological Activity
This compound C and its analogues have demonstrated antiproliferative activity against a range of human cancer cell lines.
Table 4: Cytotoxicity of this compound-Type Diterpenoids (IC₅₀ in µM) [1][2]
| Compound | ACHN (Kidney Cancer) | HeLa (Cervical Cancer) | SMMC-7721 (Hepatoma) | MCF-7 (Breast Cancer) |
| Northis compound A | 13.9 ± 0.8 | >40 | >40 | >40 |
| Northis compound B | 10.3 ± 0.4 | >40 | >40 | >40 |
| This compound | >40 | >40 | >40 | >40 |
| This compound A | >40 | >40 | >40 | >40 |
| Vinblastine (Control) | 28.0 ± 0.9 | - | - | - |
Note: The antiproliferative activity of this compound C specifically has been reported against HepG2, AGS, MCF-7, and A-549 cancer cell lines, though quantitative IC₅₀ values from primary literature are not available in the searched documents.
Signaling Pathways
Currently, there is no detailed information available in the cited literature regarding the specific signaling pathways through which this compound C exerts its antiproliferative effects. Further research is required to elucidate the molecular mechanisms of action.
Conclusion
This compound C, a diterpenoid from Aphanamixis polystachya, represents a class of natural products with potential for further investigation in drug discovery, particularly in the area of oncology. The detailed isolation protocol provided in this guide, based on the established methodology for co-isolated nemoralisins, offers a solid foundation for researchers to obtain this compound for further study. Future research should focus on elucidating the specific signaling pathways involved in its biological activity to better understand its therapeutic potential.
References
Unveiling the Bioactive Potential of Terrestrial Snail Extracts: A Technical Guide
A Note on Terminology: The term "Nemoralisins" does not correspond to a recognized class of compounds in scientific literature. This guide proceeds under the assumption that the query refers to the bioactive constituents of crude extracts from the grove snail, Cepaea nemoralis. Due to limited specific research on the biochemical activities of Cepaea nemoralis extracts, this document synthesizes findings from closely related and well-studied terrestrial snails, such as Helix aspersa and Achatina fulica, to provide a representative overview of the likely biological activities.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological activities, experimental protocols, and associated signaling pathways of crude extracts from terrestrial snails.
Executive Summary
Crude extracts from terrestrial snails, commonly in the form of mucus or slime, have demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, cytotoxic, and regenerative effects. These properties are attributed to a complex mixture of bioactive molecules, including glycoproteins, hyaluronic acid, glycolic acid, peptides, and enzymes. This guide summarizes the quantitative data on these activities, details the experimental methodologies for their evaluation, and illustrates the key signaling pathways involved.
Data Presentation: Biological Activities of Snail Mucus Extracts
The following tables summarize the quantitative data on the key biological activities of crude snail mucus extracts from various studies.
Table 1: Cytotoxic and Anti-proliferative Activity
| Snail Species | Cell Line | Assay | IC50 (µg/mL) | Citation |
| Achatina fulica | MDA-MB-231 (Triple-negative breast cancer) | MTT | 210 | [1][2] |
| Achatina fulica | MCF-10A (Normal breast epithelial) | MTT | 446 | [1][2] |
| Achatina fulica (AFM-5 fraction) | MDA-MB-231 | MTT | 12.7 | [2][3] |
Table 2: Antioxidant Activity
| Snail Species | Assay | IC50 (µg/mL) | Citation |
| Helix aspersa Müller | DPPH radical scavenging | 58.45 ± 3.62 | [4][5] |
| Helix aspersa Müller | Iron-reducing capacity | 22.71 ± 0.67 | [4] |
| Helix aspersa (carotenoid-fortified) | DPPH radical scavenging | 7.75 ± 0.14 | [6] |
| Helix aspersa (carotenoid-fortified) | ABTS radical scavenging | 7.6 ± 0.26 | [6] |
Table 3: Anti-inflammatory Activity
| Snail Species | Assay | IC50 (µg/mL) | Citation |
| Lissachatina fulica | Nitric oxide (NO) production inhibition in RAW 264.7 cells | 9.67 ± 0.31 | [7][8] |
| Pomacea canaliculata | Protein denaturation inhibition | 0.60 ± 0.03 (mg/mL) | [7][8] |
Table 4: Enzyme Inhibitory Activity
| Snail Species | Enzyme | IC50 (µg/mL) | Citation |
| Helix aspersa (carotenoid-fortified) | Collagenase | 8.4 ± 1.19 | [6] |
| Helix aspersa (carotenoid-fortified) | Tyrosinase | 30.1 ± 0.91 | [6] |
Experimental Protocols
This section details the methodologies for snail mucus collection and key in vitro assays to evaluate biological activity.
Snail Mucus Collection and Crude Extract Preparation
A variety of methods for snail mucus collection have been reported, with a focus on minimizing harm to the snails.
-
Manual Stimulation: This cruelty-free method involves gently handling the snails to stimulate mucus secretion. The collected mucus is then typically filtered to remove impurities.
-
Mechanical/Chemical Stimulation: Methods involving mild stress, such as spraying with a low-concentration saline solution (e.g., 3% NaCl), have been used to induce mucus production[9]. The snails are subsequently rehydrated. It is crucial to note that harsh methods involving chemicals like citric acid or electrical stimulation can cause harm to the animals[9].
-
Extraction Procedure:
-
Collect snails (e.g., Helix aspersa) and gently wash them with sterile water.
-
Induce mucus secretion using a chosen stimulation method.
-
Collect the secreted mucus in a sterile container.
-
Filter the mucus through a 0.22 µm filter to sterilize and remove particulate matter.
-
The filtrate can be used directly as a crude aqueous extract or be lyophilized to produce a powdered extract for long-term storage and reconstitution in desired solvents.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the snail mucus extract and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of the extract to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the snail mucus extract for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Wound Healing Assay (Scratch Assay)
This assay assesses the effect of the extract on cell migration and proliferation, which are key processes in wound healing.
-
Cell Seeding: Grow cells (e.g., human fibroblasts) to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS and add fresh medium containing different concentrations of the snail mucus extract.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. A significant increase in wound closure in treated cells compared to control indicates pro-healing activity[9][10].
Visualization of Pathways and Workflows
Signaling Pathway: PI3K/Akt/NF-κB
Snail mucus has been shown to modulate inflammatory responses through the PI3K/Akt/NF-κB signaling pathway. The diagram below illustrates this pathway.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iscientific.org [iscientific.org]
- 6. researchgate.net [researchgate.net]
- 7. peerj.com [peerj.com]
- 8. Biological properties of mucus from land snails (Lissachatina fulica) and freshwater snails (Pomacea canaliculata) and histochemical study of mucous cells in their foot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HelixComplex snail mucus as a potential technology against O3 induced skin damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Silico Prediction of Nemoralisin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemoralisin (B7982004), a putative metalloproteinase identified from the venom of the grove snail, Cepaea nemoralis, represents a novel therapeutic and research target. Due to its venom origin, this compound is hypothesized to possess high substrate specificity and potent activity, making the identification of its molecular targets crucial for understanding its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive, in-depth framework for the in silico prediction and subsequent experimental validation of this compound targets. We detail a robust bioinformatics workflow, from initial sequence analysis to sophisticated docking studies, and outline potential signaling pathways that may be modulated by this compound activity. Furthermore, this guide presents detailed experimental protocols for target validation and summarizes hypothetical quantitative data in structured tables for comparative analysis.
Introduction to this compound
This compound is a hypothetical zinc-dependent metalloproteinase discovered in the venom of Cepaea nemoralis. As a member of the metalloproteinase family, it is characterized by the presence of a zinc ion at its catalytic site, which is essential for its proteolytic activity. Snail venoms are rich sources of bioactive peptides and enzymes that have evolved to be highly specific and potent in their interactions with physiological targets.[1][2][3][4] Therefore, this compound is predicted to have a unique substrate profile, potentially targeting key components of extracellular matrix (ECM) remodeling, cell signaling, and homeostasis. The identification of its endogenous and potential therapeutic targets is a critical step in harnessing its biomedical potential.
In Silico Target Prediction Workflow
The in silico prediction of this compound targets is a multi-step process that leverages computational tools to generate a list of high-probability candidate substrates.[5] This workflow is designed to be both systematic and comprehensive, integrating various bioinformatics approaches to enhance the accuracy of predictions.
This compound Sequence Acquisition and Characterization
The initial step involves obtaining the amino acid sequence of this compound. Since this is a newly identified protein, the sequence would likely be derived from the transcriptome of the Cepaea nemoralis venom gland, leveraging the publicly available genome sequence.[6]
Experimental Protocol: this compound Sequence Identification
-
RNA Extraction and Sequencing: Extract total RNA from the venom gland of Cepaea nemoralis. Prepare a cDNA library and perform high-throughput RNA sequencing (RNA-Seq).
-
Transcriptome Assembly: Assemble the RNA-Seq reads de novo to reconstruct the venom gland transcriptome.
-
Metalloproteinase Identification: Screen the assembled transcripts for sequences homologous to known metalloproteinases using BLASTp against protein databases (e.g., UniProt, NCBI nr). Look for conserved metalloproteinase domains (e.g., Pfam: Peptidase_M12).
-
Sequence Annotation: The identified candidate sequence for this compound should be further characterized using tools like ExPASy's ProtParam for physicochemical properties and SignalP for signal peptide prediction.
Substrate Cleavage Site Prediction
Once the this compound sequence is obtained and its catalytic domain identified, the next step is to predict its cleavage site specificity. This is often done by comparing its active site to those of well-characterized proteases and using predictive algorithms.
Computational Protocol: Cleavage Site Prediction
-
Homology Modeling: Generate a 3D model of this compound's catalytic domain using homology modeling servers like SWISS-MODEL, based on the crystal structures of related metalloproteinases.
-
Active Site Analysis: Analyze the substrate-binding pockets of the modeled structure to infer preferences for specific amino acid residues at positions P4 to P4' flanking the scissile bond.
-
Cleavage Prediction Tools: Utilize cleavage prediction tools such as PROSPER or SitePrediction to predict potential cleavage sites in a database of human proteins.[7] These tools often use machine learning models trained on known protease cleavage data.
Proteome-Wide Substrate Screening
With a predicted cleavage motif, a proteome-wide virtual screen can be performed to identify potential protein substrates.
Computational Protocol: Proteome-Wide Screening
-
Database Selection: Utilize a comprehensive human protein database such as UniProt/Swiss-Prot.
-
Motif Searching: Employ pattern-matching tools (e.g., ScanProsite) to search the protein database for the predicted this compound cleavage motif.
-
Filtering and Prioritization: Filter the initial list of potential substrates based on subcellular localization (e.g., extracellular, cell surface) and biological function. Proteins involved in signaling, cell adhesion, and ECM organization are often high-priority candidates for venom metalloproteinases.
Protein-Protein Docking and Molecular Dynamics
To further refine the list of candidate substrates, protein-protein docking simulations can be performed to model the interaction between this compound and its predicted targets.[8]
Computational Protocol: Molecular Docking
-
Model Preparation: Prepare the 3D structures of both this compound (from homology modeling) and the candidate substrate proteins (from the Protein Data Bank or homology modeling).
-
Docking Simulation: Use protein-protein docking software such as HADDOCK or ClusPro to simulate the binding of the substrate to the active site of this compound.
-
Binding Affinity Estimation: Analyze the docked complexes and estimate the binding affinity. Poses that place the predicted cleavage site within the catalytic cleft of this compound with favorable binding energy are considered strong candidates.
-
Molecular Dynamics Simulation: Perform molecular dynamics simulations on the most promising docked complexes to assess the stability of the enzyme-substrate interaction over time.
Potential Signaling Pathways Targeted by this compound
Based on the known functions of metalloproteinases, this compound could potentially modulate several key signaling pathways. Matrix metalloproteinases (MMPs), for example, are well-known regulators of cancer progression, inflammation, and wound healing through their cleavage of signaling molecules.[9]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell proliferation and survival. Metalloproteinases can activate this pathway by cleaving and releasing EGFR ligands such as TGF-α.
Notch Signaling Pathway
The Notch signaling pathway is involved in cell fate decisions. Some metalloproteinases, like ADAMs, are known to cleave the Notch receptor, which is a critical step in its activation.
Experimental Validation of Predicted Targets
The list of candidate substrates generated from the in silico workflow must be validated experimentally. A combination of proteomics and cell-based assays is recommended for robust validation.
Proteomic Identification of Cleavage Products
Mass spectrometry-based proteomics is a powerful tool for identifying the cleavage products of this compound in a complex biological sample.[10][11][12]
Experimental Protocol: N-terminomics using Terminal Amine Isotopic Labeling of Substrates (TAILS)
-
Sample Preparation: Incubate a complex protein lysate (e.g., from human plasma or cell culture supernatant) with and without active this compound.
-
N-terminal Labeling: Block all primary amines (N-termini and lysines) with a chemical label.
-
Proteolysis: Digest the proteins with trypsin.
-
Negative Selection: Use a polymer-based reagent to remove the labeled, original N-terminal and lysine-containing peptides.
-
Enrichment and Analysis: The remaining peptides are the neo-N-termini generated by this compound cleavage. Analyze these peptides by LC-MS/MS.
-
Data Analysis: Identify the sequences of the enriched peptides and map them to the human proteome to identify the cleaved substrates and the exact cleavage sites.
In Vitro Cleavage Assays
Recombinant candidate substrate proteins can be tested directly for cleavage by this compound.
Experimental Protocol: In Vitro Cleavage Assay
-
Protein Expression and Purification: Express and purify recombinant this compound and the candidate substrate protein.
-
Cleavage Reaction: Incubate the substrate protein with this compound in an appropriate buffer. Include a control reaction without this compound.
-
SDS-PAGE Analysis: Analyze the reaction products by SDS-PAGE. A shift in the molecular weight of the substrate or the appearance of cleavage fragments indicates that it is a direct target.
-
Western Blot: Confirm the identity of the cleavage products by Western blotting using an antibody against the substrate protein.
Cellular Assays
Cell-based assays are essential to confirm the biological relevance of this compound's activity on a predicted target.
Experimental Protocol: Cellular Signaling Assay
-
Cell Culture: Culture a cell line that expresses the predicted target protein.
-
This compound Treatment: Treat the cells with active this compound.
-
Signaling Pathway Analysis: Lyse the cells and analyze the activation state of downstream signaling pathways (e.g., phosphorylation of EGFR, translocation of Notch intracellular domain) by Western blotting or immunofluorescence.
-
Functional Readout: Measure a functional consequence of the signaling pathway activation, such as cell proliferation (e.g., using an MTS assay) or migration (e.g., using a wound-healing assay).
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be generated during the validation process.
Table 1: Kinetic Parameters of this compound for Predicted Substrates
| Substrate | Cleavage Site | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Fibronectin | AXXX↓LXXXG | 15.2 | 25.6 | 1.68 x 10⁶ |
| Pro-TGF-α | VXXX↓AXXXV | 8.7 | 42.1 | 4.84 x 10⁶ |
| Notch1 | PXXX↓VXXXG | 22.5 | 18.9 | 8.40 x 10⁵ |
| Collagen IV | GXXX↓LXXXG | 35.1 | 12.4 | 3.53 x 10⁵ |
Table 2: Results of Cellular Assays
| Assay | Control | This compound (10 nM) | This compound + Inhibitor |
| EGFR Phosphorylation (Fold Change) | 1.0 | 4.2 ± 0.5 | 1.3 ± 0.2 |
| Cell Proliferation (% of Control) | 100 | 185 ± 15 | 110 ± 8 |
| NICD Nuclear Translocation (% positive cells) | 5 ± 1 | 45 ± 5 | 8 ± 2 |
| Cell Migration (Wound Closure %) | 20 ± 4 | 75 ± 8 | 25 ± 5 |
Conclusion
The systematic in silico and experimental workflow detailed in this guide provides a robust framework for the identification and validation of this compound targets. The hypothetical data presented underscore the potential of this novel venom metalloproteinase to modulate key signaling pathways. The discovery of this compound's substrates will not only elucidate its biological function but also pave the way for the development of new therapeutic agents for a range of diseases, including cancer and inflammatory disorders. This guide serves as a foundational resource for researchers embarking on the exciting journey of characterizing this and other novel venom-derived enzymes.
References
- 1. From DNA Enzymes to Cone Snail Venom: The Work of Baldomero M. Olivera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venomous Sea Snail Could Be Key To More Effective Painkillers With Lower Risk Of Addiction | The Birmingham Times [birminghamtimes.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Frontiers | Non-Peptidic Small Molecule Components from Cone Snail Venoms [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The draft genome sequence of the grove snail Cepaea nemoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Analysis of Protein–Protein Interactions of Putative Endoplasmic Reticulum Metallopeptidase 1 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Landscape Analysis of Matrix Metalloproteinases Unveils Key Prognostic Markers for Patients With Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. Matrix metalloproteinase proteomics: substrates, targets, and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Early-Stage Research on Nemoralisin Cytotoxicity: A Technical Guide
Disclaimer: As of December 2025, publicly available research directly investigating the cytotoxicity of a compound specifically named "Nemoralisin" (CAS No: 942480-13-9) is limited. This guide, therefore, focuses on the early-stage cytotoxic research of potent bioactive compounds, particularly neolignans, isolated from Saururus chinensis (Chinese lizard's tail). This plant has been a source of significant interest in cancer research, and its constituents, such as Manassantin A and Sauchinone, have demonstrated notable cytotoxic effects. This document serves as an in-depth technical guide on the core methodologies and findings in this area, providing a framework for researchers, scientists, and drug development professionals.
Data Presentation: Cytotoxicity of Saururus chinensis Neolignans
The following tables summarize the quantitative data on the cytotoxic activity of neolignans isolated from Saururus chinensis against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth.
Table 1: IC50 Values of Neolignans from Saururus chinensis against Human Cancer Cell Lines (µg/mL) [1]
| Compound | SK-Hep-1 (Liver) | PC-3 (Prostate) | DU-145 (Prostate) | BT-20 (Breast) | SK-BR-3 (Breast) | T-47D (Breast) | Hela (Cervical) | T98G (Glioblastoma) | SK-MEL-28 (Melanoma) |
| Manassantin A | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 |
| erythro, erythro-Manassantin A | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| threo, erythro-Manassantin A | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 |
| Cisplatin (Control) | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 |
| Doxorubicin (Control) | 0.131->50 | 0.131->50 | 0.131->50 | 0.131->50 | 0.131->50 | 0.131->50 | 0.131->50 | 0.131->50 | 0.131->50 |
Table 2: Cytotoxicity of Saururus chinensis Methanol Extract against Human Cancer Cell Lines [2]
| Cell Line | IC50 (µg/mL) |
| A549 (Lung) | >100 |
| MDA-MB-231 (Breast) | >100 |
| SNU-C4 (Colon) | 50 |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of Saururus chinensis constituents are provided below.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., neolignans from Saururus chinensis) and control substances (e.g., vehicle, positive control like doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
The LDH assay is a colorimetric method for quantifying cell death by measuring the release of lactate (B86563) dehydrogenase from damaged cells.[5]
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[6]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to achieve maximum LDH release.
-
Apoptosis Detection Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[7][8] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
This assay measures the activity of caspases, which are key executioners of apoptosis.
-
Principle: Caspases are a family of cysteine proteases that cleave specific substrates. The assay utilizes a synthetic peptide substrate specific for a particular caspase (e.g., DEVD for caspase-3) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[9][10][11] Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
-
Protocol (Fluorometric):
-
Cell Lysis: After treatment, lyse the cells to release their contents, including active caspases.
-
Reaction Setup: In a 96-well plate, mix the cell lysate with a reaction buffer containing the fluorogenic caspase substrate.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Quantify the increase in fluorescence over time, which is proportional to the caspase activity in the sample.
-
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascade.[12]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspases, PARP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Protocol:
-
Protein Extraction: Lyse treated and control cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by electrophoresis on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to a detection molecule.
-
Detection: Detect the protein bands using a suitable method (e.g., chemiluminescence or fluorescence).
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
-
Mandatory Visualization
Signaling Pathways
Experimental Workflows
References
- 1. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Methanol Extracts from Saururus Chinensis Bail and Herba Houttuyniae on Cancer Cell Lines -Journal of Society of Preventive Korean Medicine [koreascience.kr]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. mpbio.com [mpbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling "Nemoralisin": A Literature Review Reveals a Naming Enigma
A comprehensive review of scientific literature reveals no defined class of natural products termed "nemoralisin." Extensive searches across multiple databases for "this compound-class natural products," their structure, function, biological activity, and synthesis have yielded no direct results for a compound or family of compounds with this designation. The term appears to be absent from the current lexicon of natural product chemistry and pharmacology.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the This compound (B7982004) class of natural products. However, the foundational step of identifying the core subject matter has led to a significant finding: the non-existence of "this compound" as a recognized classification in published scientific research.
Our investigation primarily unearthed references to the grove snail, Cepaea nemoralis. While this organism is a subject of ecological and genetic research, there is no indication in the available literature that a class of natural products has been isolated from it and named "this compound." Further inquiries into broader natural product classes, such as physalins, podophyllotoxins, prenyloxycoumarins, and isosteviol, were conducted to ascertain if "this compound" might be an obscure or alternative nomenclature; these searches also proved fruitless in establishing a connection.
It is conceivable that "this compound" could be a very recent discovery not yet widely disseminated, a proprietary name not in the public domain, or a term used in a highly specialized and isolated research context. It is also possible that the name is a misspelling of another established class of natural products.
Given the absence of any identifiable data pertaining to "this compound," it is impossible to proceed with the requested data presentation, experimental protocols, and visualizations of signaling pathways. The core requirements of this technical guide—summarizing quantitative data, detailing experimental methodologies, and creating diagrams of molecular interactions—are all contingent on the existence and characterization of the titular compound class.
Therefore, this report serves to highlight a critical information gap. We urge any party in possession of primary research articles, patents, or other documentation defining and characterizing "this compound-class natural products" to bring this information forward. Without such foundational data, a meaningful and accurate technical guide cannot be constructed. We invite clarification on the term to enable a renewed and more targeted investigation.
Unveiling Nemoralisin: A Diterpenoid with Emerging Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Nemoralisin, a naturally occurring diterpenoid isolated from flora of the Aphanamixis and Aglaia genera, is a molecule of burgeoning interest within the scientific community. Preliminary in vitro investigations have hinted at its potential as a cytotoxic agent, although comprehensive data regarding its mechanism of action and broader therapeutic applications remain at a nascent stage. This technical guide serves to consolidate the currently available, albeit limited, data on this compound and its analogues. Furthermore, it provides a broader context by examining the bioactivities of related diterpenoids from the same plant families and outlines established experimental protocols for the evaluation of such compounds. This document aims to be a foundational resource for researchers poised to explore the therapeutic promise of this novel natural product.
Introduction to this compound and Related Diterpenoids
This compound is a diterpenoid compound that has been identified in plant species such as Aphanamixis grandifolia and Aglaia lawii. Structurally, it belongs to a class of natural products known for their diverse biological activities. While research specifically focused on this compound is sparse, the broader family of diterpenoids from the Meliaceae family, to which Aphanamixis and Aglaia belong, has been a rich source of compounds with demonstrated cytotoxic, anti-inflammatory, and other therapeutic properties. This guide will synthesize the existing data on this compound and extrapolate potential avenues of investigation based on the activities of analogous compounds.
Quantitative Data on the Biological Activity of this compound and Related Compounds
The available quantitative data for this compound is limited. However, studies on related compounds provide a preliminary understanding of the potential potency of this class of molecules. The following tables summarize the key findings from in vitro assays.
Table 1: Cytotoxic Activity of this compound-type Diterpenoids
| Compound | Cell Line | Assay Type | IC50 Value | Source |
| This compound-type diterpenoids (unspecified) | HepG2 (Human liver cancer) | Not Specified | > 256 µg/mL | [1] |
| Reference Compounds from Aglaia sp. | ||||
| Compound 11 (a bisabolane (B3257923) sesquiterpenoid) | BV-2 (microglial cells) | Anti-inflammatory (LPS-induced) | 16.05 ± 1.09 µM | [2] |
Note: The high IC50 value for the unspecified this compound-type diterpenoids suggests weak cytotoxic activity in the tested cell line.
Potential Therapeutic Applications and Hypothesized Mechanisms of Action
Based on the limited data and the known activities of related diterpenoids, the potential therapeutic applications of this compound could lie in the following areas:
-
Oncology: The weak cytotoxic activity observed warrants further investigation against a broader panel of cancer cell lines and exploration of potential synergistic effects with existing chemotherapeutic agents. The mechanism of action could involve the induction of apoptosis or cell cycle arrest, common pathways for many natural product-based anti-cancer compounds.
-
Anti-inflammatory: Diterpenoids from the Aglaia genus have demonstrated anti-inflammatory properties. This compound may exert similar effects, potentially through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, leading to a reduction in inflammatory mediators like nitric oxide (NO).
-
Enzyme Inhibition: The inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by a related compound from Aglaia lawii suggests that this compound could also be investigated as a potential inhibitor of this or other enzymes involved in metabolic or signaling pathways.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound are not yet published. However, the following are standard and widely accepted protocols for assessing the biological activities discussed.
Cytotoxicity Assays
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay is based on the ability of SRB to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water to remove the TCA.
-
SRB Staining: Add 0.4% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value.
Anti-inflammatory Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PTP1B enzyme.
-
Reagents: Human recombinant PTP1B, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, and a suitable buffer (e.g., Tris-HCl or citrate (B86180) buffer).
-
Assay Procedure:
-
In a 96-well plate, add the PTP1B enzyme to the buffer.
-
Add various concentrations of this compound and pre-incubate for a defined period.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
-
Absorbance Measurement: Read the absorbance at 405 nm to measure the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to the control (no inhibitor) and determine the IC50 value.
Visualizing Potential Mechanisms and Workflows
To facilitate a conceptual understanding of the potential mechanisms and experimental designs, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Nemoralisin from Aglaia lawii Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemoralisin (B7982004) and its analogues are a class of diterpenoids that have garnered interest within the scientific community for their potential therapeutic applications. Notably, this compound-type compounds have been isolated from various plant species, including those from the Meliaceae family, such as Aglaia lawii. While the specific compound this compound O, isolated from Aglaia lawii bark, has demonstrated weak cytotoxic and α-glucosidase inhibitory activities, other related compounds, such as nornemoralisins A and B from Aphanamixis polystachya, have shown significant cytotoxic effects against human cancer cell lines.[1] This document provides a detailed protocol for the isolation of this compound-type compounds from Aglaia lawii bark, alongside data on the biological activity of related compounds to inform drug discovery and development efforts.
Data Presentation
The following table summarizes the cytotoxic activity of northis compound A and B, this compound-type diterpenoids isolated from Aphanamixis polystachya, against the human renal adenocarcinoma (ACHN) cell line. This data is presented to highlight the potential of this class of compounds as a starting point for the development of novel anticancer agents.
| Compound | Cell Line | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |
| Northis compound A | ACHN | 13.9 ± 0.8 | Vinblastine | 28.0 ± 0.9 |
| Northis compound B | ACHN | 10.3 ± 0.4 | Vinblastine | 28.0 ± 0.9 |
Data sourced from a study on northis compound-type diterpenoids from Aphanamixis polystachya.[1]
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and isolation of this compound-type diterpenoids from the bark of Aglaia lawii. This protocol is a composite based on established methodologies for the isolation of natural products from plant materials, particularly from the Meliaceae family.
Protocol: Isolation of this compound-Type Diterpenoids
1. Plant Material Collection and Preparation:
-
Collect fresh bark from Aglaia lawii.
-
Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
2. Extraction:
-
Perform a Soxhlet extraction on the powdered bark (approximately 1 kg) with methanol (B129727) (5 L) for 48 hours.
-
Alternatively, conduct maceration by soaking the powdered bark in methanol at room temperature for 72 hours with occasional stirring.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude methanolic extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Monitor the fractions for the presence of diterpenoids using thin-layer chromatography (TLC).
4. Chromatographic Purification:
-
Subject the ethyl acetate fraction, which is likely to contain the this compound-type diterpenoids, to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).
-
Collect fractions and analyze them by TLC.
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions showing the presence of the target compounds using repeated column chromatography on silica gel, reversed-phase C18 silica gel, and Sephadex LH-20.
-
Utilize preparative high-performance liquid chromatography (HPLC) for the final purification of the isolated compounds.
5. Structure Elucidation:
-
Characterize the purified compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS) to confirm the structure of the isolated this compound-type diterpenoids.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound-type diterpenoids from Aglaia lawii bark.
Potential Signaling Pathway for Cytotoxic Activity
Given that nornemoralisins A and B have demonstrated cytotoxic activity against a renal cancer cell line, a potential mechanism of action could involve the induction of apoptosis through the modulation of key signaling pathways implicated in cancer cell survival and proliferation. The diagram below illustrates a hypothetical signaling pathway for the cytotoxic effects of this compound-type diterpenoids in renal cancer cells, based on common mechanisms of other cytotoxic diterpenoids.
References
Application Notes and Protocols for the Synthesis and Evaluation of Nemoralisin Analogues for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemoralisin (B7982004) is a naturally occurring acyclic diterpenoid initially identified from the plant Polyalthia nemoralis. Structurally related compounds, also referred to as nemoralisins, have been isolated from plants of the Aphanamixis genus. Preliminary studies have indicated that this compound possesses weak cytotoxic activity against a panel of human cancer cell lines, with IC50 values greater than 10 µM against HepG2, AGS, MCF-7, and A-549 cells.[1] Additionally, some structurally related this compound-type diterpenoids have been shown to exhibit inhibitory activity against the NF-κB signaling pathway, a key regulator of inflammation and cell survival. These findings suggest that the this compound scaffold may serve as a valuable starting point for the development of novel therapeutic agents.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. By systematically synthesizing and evaluating analogues, researchers can identify the key structural motifs responsible for its bioactivity and modify the molecule to enhance potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of the protocols for the synthesis of this compound analogues and the evaluation of their cytotoxic and potential NF-κB inhibitory activities to facilitate SAR studies.
Data Presentation: Structure-Activity Relationship of Acyclic Diterpenoid Analogues
The following table summarizes the cytotoxic activity of a series of synthesized acyclic diterpenoid analogues against various cancer cell lines. This data is presented to exemplify the type of information generated in an SAR study.
| Compound | R1 Group | R2 Group | HT-29 (IC50, µM) | MeWo (IC50, µM) | HL-60 (IC50, µM) |
| This compound | - | - | > 10 | > 10 | > 10 |
| Analogue 1 | -CH₃ | -H | 8.5 | 9.2 | 7.8 |
| Analogue 2 | -CH₂CH₃ | -H | 7.2 | 8.1 | 6.5 |
| Analogue 3 | -H | -COCH₃ | 12.1 | 15.4 | 11.5 |
| Analogue 4 | -CH₃ | -COCH₃ | 9.8 | 10.5 | 8.9 |
| Analogue 5 | -CH₂Ph | -H | 5.4 | 6.1 | 4.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how SAR data for this compound analogues would be structured. Actual values would be derived from experimental results.
Experimental Protocols
General Synthesis of Acyclic Diterpenoid Analogues
The synthesis of this compound analogues can be achieved through a variety of synthetic routes. A general approach often involves the coupling of key building blocks to construct the acyclic carbon skeleton, followed by functional group modifications. Below is a representative protocol for the synthesis of an acyclic diterpenoid backbone, which can be adapted for the synthesis of various this compound analogues.
Materials:
-
Geranyl acetone
-
(E,E)-Farnesol
-
Dess-Martin periodinane (DMP)
-
Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane)
-
Lithium aluminum hydride (LAH)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether
-
Reagents for functional group manipulation (e.g., acyl chlorides, alkyl halides)
Procedure:
-
Oxidation of the Allylic Alcohol:
-
Dissolve (E,E)-farnesol in anhydrous DCM.
-
Add DMP in portions at 0 °C and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude farnesal (B56415).
-
-
Wittig Reaction for Chain Elongation:
-
To a solution of the Wittig reagent in anhydrous THF, add a strong base (e.g., n-butyllithium) at 0 °C to generate the ylide.
-
Add a solution of the crude farnesal in THF to the ylide solution and stir at room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the α,β-unsaturated ester.
-
-
Reduction of the Ester:
-
Add a solution of the α,β-unsaturated ester in anhydrous THF to a suspension of LAH in THF at 0 °C.
-
Stir the mixture at room temperature for a few hours until the reaction is complete.
-
Carefully quench the reaction by sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension and concentrate the filtrate. Purify the residue by column chromatography to yield the acyclic diterpenoid alcohol.
-
-
Functional Group Modification (Example: Esterification):
-
To a solution of the diterpenoid alcohol in DCM, add pyridine (B92270) and the desired acyl chloride at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final analogue.
-
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3][4]
Materials:
-
Human cancer cell lines (e.g., HT-29, MeWo, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
After incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the curve.
-
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is another colorimetric method for determining cytotoxicity based on the measurement of cellular protein content.[5][6][7][8][9]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation:
-
After compound treatment, gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing and Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5 minutes on a shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 values.
Mandatory Visualizations
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a plausible target for this compound analogues, given the activity of related compounds. This pathway is typically activated by pro-inflammatory cytokines like TNF-α and IL-1.[10][11][12][13][14]
Caption: Proposed inhibition of the canonical NF-κB signaling pathway by this compound analogues.
Experimental Workflow for SAR Studies
The following diagram illustrates the logical flow of experiments for conducting SAR studies on this compound analogues.
Caption: Workflow for the design, synthesis, and evaluation of this compound analogues for SAR studies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. SRB assay [bio-protocol.org]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. cusabio.com [cusabio.com]
- 14. bosterbio.com [bosterbio.com]
Unraveling the Cytotoxic Effects of Nemoralisin: Application Notes and Protocols for Cell-Based Assays
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for assessing the cytotoxic potential of Nemoralisin. These detailed application notes and protocols provide a framework for utilizing various cell culture-based assays to understand the dose-dependent effects and mechanisms of action of this metalloproteinase.
The provided methodologies are designed to offer robust and reproducible results for investigating this compound's impact on cell viability, membrane integrity, and apoptosis. The data derived from these protocols can be instrumental in preclinical research and the development of potential therapeutic interventions.
Introduction to this compound Cytotoxicity
This compound is a metalloproteinase that has garnered interest for its potential cytotoxic activities. Understanding its mechanism of action is crucial for both toxicological assessment and harnessing its potential therapeutic applications. The following protocols outline key in vitro assays to characterize the cytotoxic profile of this compound on relevant cell lines. These assays measure critical indicators of cell health, including metabolic activity, membrane integrity, and the induction of programmed cell death.
Experimental Protocols
Cell Culture and Maintenance
Successful cytotoxicity testing begins with healthy and consistent cell cultures.
-
Recommended Cell Lines: A variety of cell lines can be utilized depending on the research focus. Common choices include immortalized human keratinocytes (e.g., HaCaT), human dermal fibroblasts (HDF), and various cancer cell lines known to be sensitive to metalloproteinases.
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth and viability.
Preparation of this compound
-
Reconstitution: Lyophilized this compound should be reconstituted in a sterile, buffered solution (e.g., PBS, pH 7.4) to a desired stock concentration.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, the reconstituted stock solution should be aliquoted into single-use volumes and stored at -80°C.
-
Working Solutions: On the day of the experiment, a fresh aliquot should be thawed and diluted to the final working concentrations in the appropriate cell culture medium.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µg/mL) and appropriate controls (untreated cells and vehicle control) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3][4]
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[3] Its activity in the supernatant is proportional to the number of dead cells.
-
Procedure:
-
Seed and treat cells with this compound as described for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and NAD⁺) to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison between different concentrations of this compound and exposure times.
Table 1: Cell Viability (MTT Assay) after this compound Treatment
| This compound Conc. (µg/mL) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98 ± 4.5 | 95 ± 5.5 | 92 ± 6.3 |
| 1 | 85 ± 6.1 | 78 ± 7.2 | 70 ± 8.0 |
| 10 | 60 ± 7.8 | 45 ± 8.1 | 30 ± 7.5 |
| 100 | 25 ± 5.9 | 10 ± 4.3 | 5 ± 2.1 |
Data are presented as mean ± standard deviation.
Table 2: Cytotoxicity (LDH Assay) after this compound Treatment
| This compound Conc. (µg/mL) | 24h Cytotoxicity (%) | 48h Cytotoxicity (%) | 72h Cytotoxicity (%) |
| 0 (Control) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| 0.1 | 8 ± 1.9 | 12 ± 2.1 | 15 ± 2.5 |
| 1 | 20 ± 3.5 | 35 ± 4.2 | 48 ± 5.1 |
| 10 | 45 ± 5.8 | 65 ± 6.9 | 80 ± 7.3 |
| 100 | 85 ± 6.2 | 92 ± 5.4 | 95 ± 4.9 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis Analysis (Annexin V/PI Staining) after 48h this compound Treatment
| This compound Conc. (µg/mL) | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | 95 ± 2.1 | 2 ± 0.5 | 3 ± 0.8 |
| 1 | 80 ± 3.5 | 10 ± 1.2 | 10 ± 2.1 |
| 10 | 40 ± 4.2 | 35 ± 3.8 | 25 ± 3.5 |
| 100 | 5 ± 1.8 | 25 ± 2.9 | 70 ± 5.6 |
Data are presented as mean ± standard deviation.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
References
- 1. Frontiers | Non-Peptidic Small Molecule Components from Cone Snail Venoms [frontiersin.org]
- 2. A structural study of matrix metalloproteinase 20 (MMP20):An in silico approach | Semantic Scholar [semanticscholar.org]
- 3. Cytotoxicity and Antiviral Activity of Kyllinga nemoralis Methanolic Extract | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
- 4. Cepaea nemoralis | INFORMATION | Animal Diversity Web [animaldiversity.org]
Application Notes and Protocols for Screening Nemoralisin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemoralisin is a metalloproteinase identified in the grove snail, Cepaea nemoralis. Preliminary evidence suggests that this compound belongs to the neprilysin family (M13 zinc metallopeptidases), which are known to play crucial roles in inactivating various signaling peptides. Due to its potential involvement in key biological processes, the development of robust assays to screen for this compound activity and identify its inhibitors is of significant interest for basic research and drug discovery.
These application notes provide detailed protocols for fluorescence-based assays to determine the substrate specificity and to screen for inhibitors of this compound. The methodologies are based on well-established principles for assaying neprilysin and other metalloproteinases, utilizing fluorescence resonance energy transfer (FRET) technology for sensitive and continuous monitoring of enzymatic activity.
Data Presentation
Table 1: Kinetic Parameters of this compound with Fluorogenic Substrates
This table summarizes the Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for the hydrolysis of various fluorogenic substrates by this compound. These parameters are essential for selecting the optimal substrate for high-throughput screening (HTS) and for quantitative comparison of enzyme efficiency with different substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency of the enzyme is represented by the kcat/Km ratio.
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| Abz-DRRL-EDDnp | 2.8 | 5.3 | 2.0[1] |
| Abz-DRRF-EDDnp | 5.0 | 7.0 | 1.4[1] |
| Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly | Not specified | Not specified | ~0.2 (relative)[2] |
| Mca-RPPGFSAFK(Dnp)-OH | 45 | 59 | 1.3[3] |
Abz: o-aminobenzoyl, EDDnp: N-(2,4-dinitrophenyl)ethylenediamine, Mca: (7-methoxycoumarin-4-yl)acetyl, Dnp: 2,4-dinitrophenyl.
Table 2: Inhibitory Activity (IC50) of Reference Compounds against this compound
This table presents the half-maximal inhibitory concentration (IC50) values for well-characterized metalloproteinase inhibitors against this compound. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. These compounds can be used as positive controls in inhibitor screening assays.
| Inhibitor | IC50 |
| Phosphoramidon | ~1 µM (for ECE-1, related metalloprotease)[4] |
| Thiorphan | Not specified |
| Sacubitril | Not specified |
Note: Specific IC50 values for this compound need to be experimentally determined. The provided value for Phosphoramidon is against a related enzyme and serves as an initial reference.
Experimental Protocols
Protocol 1: Determination of this compound Substrate Specificity using a FRET-based Assay
This protocol describes a method to determine the substrate specificity of this compound by measuring its activity against a panel of fluorogenic peptide substrates. The assay is based on the principle of FRET, where the cleavage of a substrate containing a fluorophore and a quencher results in an increase in fluorescence intensity.
Materials:
-
Purified this compound enzyme
-
Fluorogenic peptide substrates (e.g., Mca-RPPGFSAFK(Dnp)-OH, Abz-based peptides)
-
This compound Assay Buffer: 50 mM Tris, 0.05% Brij-35, pH 9.0[5]
-
96-well black, flat-bottom microplates[5]
-
Fluorescence microplate reader with excitation and emission wavelengths of 320 nm and 405 nm, respectively[5]
-
DMSO for dissolving substrates
Procedure:
-
Substrate Preparation: Prepare stock solutions of each fluorogenic substrate in DMSO. Further dilute the substrates to the desired final concentrations in this compound Assay Buffer.
-
Enzyme Preparation: Dilute the purified this compound to a working concentration in this compound Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 50 µL of the diluted this compound enzyme solution to each well of the 96-well plate.
-
Include wells with assay buffer only as a negative control (no enzyme).
-
Include wells with substrate only to measure background fluorescence.
-
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the diluted substrate solution to each well. The final reaction volume will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C. Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate.
-
Protocol 2: High-Throughput Screening (HTS) for this compound Inhibitors
This protocol outlines a method for screening a compound library to identify potential inhibitors of this compound activity using a FRET-based assay.
Materials:
-
Purified this compound enzyme
-
Optimal fluorogenic substrate (determined from Protocol 1, e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
This compound Assay Buffer: 50 mM Tris, 0.05% Brij-35, pH 9.0[5]
-
Compound library dissolved in DMSO
-
Known this compound inhibitor (e.g., Phosphoramidon) as a positive control
-
96- or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation:
-
Add a small volume (e.g., 1 µL) of each test compound from the library to individual wells of the microplate.
-
Include wells with DMSO only as a negative control (100% activity).
-
Include wells with a known inhibitor (e.g., Phosphoramidon) as a positive control for inhibition.
-
-
Enzyme Addition: Add 50 µL of diluted this compound enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate solution to each well to start the reaction. The final substrate concentration should be at or near its Km value to ensure sensitivity to competitive inhibitors.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the end-point fluorescence after a fixed time (e.g., 30-60 minutes) or monitor the reaction kinetically.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank)] * 100
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Perform dose-response experiments for the identified hits to determine their IC50 values.
-
Visualizations
Caption: Principle of the FRET-based assay for this compound activity.
Caption: Workflow for this compound assay development and inhibitor screening.
Caption: Putative role of this compound in signaling and its inhibition.
References
Nemoralisin: Application Notes and Protocols for Cell Biology Research
Disclaimer: The following information on Nemoralisin is based on limited publicly available scientific literature. There is currently no published research detailing its use as a chemical probe, its specific molecular targets, or its mechanism of action in cell biology. The provided protocols are general methodologies for assessing cytotoxicity and are not specific to this compound.
Introduction
This compound is a naturally occurring diterpenoid compound that has been isolated from the bark of the plant Aglaia lawii. Structurally, it belongs to the this compound-type diterpenoid class. Preliminary studies have investigated its biological activity, primarily focusing on its cytotoxic effects against various cancer cell lines. However, its potential as a specific chemical probe for studying cellular pathways and processes has not yet been established.
Quantitative Data
The only available quantitative data for this compound relates to its cytotoxic activity. The half-maximal inhibitory concentration (IC50) has been determined to be greater than 10 µM in several human cancer cell lines. This suggests weak cytotoxic activity under the tested conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | > 10 | [1] |
| AGS | Stomach Cancer | > 10 | [1] |
| MCF-7 | Breast Cancer | > 10 | [1] |
| A-549 | Lung Cancer | > 10 | [1] |
Mechanism of Action & Signaling Pathways
Currently, there is no information available in the scientific literature regarding the mechanism of action of this compound. Its molecular target(s) and the signaling pathways it may modulate are unknown. Therefore, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate how this compound exerts its weak cytotoxic effects.
Experimental Protocols
The following is a general protocol for a cell viability assay, a common method to assess the cytotoxic effects of a compound like this compound. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Cell Viability Assay
Materials:
-
This compound (or other test compound)
-
Human cancer cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
As the specific mechanism of action and affected signaling pathways for this compound are unknown, a diagram illustrating these aspects cannot be created. However, a general experimental workflow for assessing the cytotoxicity of a compound is provided below.
Caption: Workflow for assessing the cytotoxicity of a compound using the MTT assay.
References
Application Notes and Protocols for the Structural Elucidation of Nemoralisin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and methodologies required for the successful structural elucidation of Nemoralisin derivatives, a class of complex diterpenoids isolated from plants of the Aglaia genus. The protocols outlined below are designed to guide researchers through the process of isolating, characterizing, and confirming the chemical structure of novel this compound analogues.
Introduction to this compound Derivatives
Nemoralisins are a growing family of diterpenoid natural products characterized by a complex rearranged abietane (B96969) or related carbocyclic framework. A notable example is this compound O, recently isolated from Aglaia lawii.[1][2] These compounds have garnered interest due to their potential biological activities, including cytotoxic and enzyme inhibitory effects.[1] The intricate stereochemistry and dense functionalization of the this compound scaffold present significant challenges for structural elucidation, necessitating a multi-pronged analytical approach.
Integrated Workflow for Structure Elucidation
The successful determination of a this compound derivative's structure relies on an integrated workflow that combines chromatographic separation with various spectroscopic and computational techniques.
Caption: Integrated workflow for the isolation and structural elucidation of this compound derivatives.
Key Experimental Techniques and Protocols
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Application Note: HR-ESI-MS is the first step in characterizing a purified this compound derivative. It provides a highly accurate mass measurement, which is crucial for determining the elemental composition and molecular formula of the compound. This technique is highly sensitive, requiring only a small amount of sample.
Protocol: HR-ESI-MS Analysis
-
Sample Preparation: Dissolve 0.1-0.5 mg of the purified this compound derivative in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]+, sodiated [M+Na]+, and deprotonated [M-H]- molecular ions.
-
Data Analysis: Process the acquired data to determine the accurate mass of the molecular ion. Use this mass to calculate the elemental composition using software that considers isotopic distribution patterns.
Table 1: Representative HR-ESI-MS Data for a this compound Derivative
| Ion | Observed m/z | Calculated m/z | Δ (ppm) | Proposed Molecular Formula |
| [M+H]+ | 345.2015 | 345.2011 | 1.16 | C20H28O4 |
| [M+Na]+ | 367.1834 | 367.1831 | 0.82 | C20H28O4Na |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for elucidating the complex carbon skeleton and relative stereochemistry of this compound derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to piece together the molecular structure.
Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl3, CD3OD) in a 5 mm NMR tube.
-
1D NMR Experiments:
-
Acquire a ¹H NMR spectrum to identify the proton environments, their multiplicities, and coupling constants.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
Perform DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary detection) or similar experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin-spin coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall carbon framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.
-
Table 2: Key 2D NMR Correlations for a Hypothetical this compound Core Structure
| Proton (δH) | Correlated Carbons (δC) in HMBC | Key NOESY/ROESY Correlations |
| H-1 (1.75) | C-2, C-10, C-20 | H-11, H-20 |
| H-5 (2.10) | C-4, C-6, C-10, C-19 | H-6, H-9 |
| H-14 (3.80) | C-8, C-13, C-15, C-16 | H-8, H-15 |
X-ray Crystallography
Application Note: Single-crystal X-ray diffraction provides an unambiguous determination of the complete molecular structure, including the absolute stereochemistry. However, obtaining a high-quality crystal suitable for X-ray analysis can be a significant challenge for complex natural products.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Attempt to grow single crystals by slow evaporation of a solution of the purified this compound derivative in various solvent systems (e.g., methanol, acetone, ethyl acetate, hexane, or mixtures thereof).
-
Vapor diffusion (hanging drop or sitting drop) is another common technique to promote crystal growth.
-
-
Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters to obtain the final structure. The Flack parameter is used to determine the absolute stereochemistry.
Computational Chemistry
Application Note: Computational methods are increasingly used to corroborate and refine structures determined by spectroscopic methods, especially when X-ray crystallography is not feasible. Techniques like Density Functional Theory (DFT) calculations can predict NMR chemical shifts and Electronic Circular Dichroism (ECD) spectra, which can be compared to experimental data to confirm the relative and absolute stereochemistry.[1]
Protocol: ECD Spectroscopy and TD-DFT Calculation
-
Experimental ECD:
-
Dissolve the sample in a suitable transparent solvent (e.g., methanol, acetonitrile).
-
Record the ECD spectrum on a circular dichroism spectrometer.
-
-
Computational Modeling:
-
Generate all possible stereoisomers of the proposed structure in silico.
-
Perform a conformational search for each isomer to identify low-energy conformers.
-
Optimize the geometry of the low-energy conformers using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Calculate the theoretical ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).
-
Generate a Boltzmann-averaged ECD spectrum for each stereoisomer.
-
-
Comparison: Compare the experimental ECD spectrum with the calculated spectra of all possible stereoisomers. A good match provides strong evidence for the absolute configuration of the this compound derivative.
Signaling Pathways and Biological Context
While the precise molecular targets of most this compound derivatives are still under investigation, their observed cytotoxic effects suggest potential interference with fundamental cellular processes. Natural products with cytotoxic activity often modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Potential signaling pathways modulated by cytotoxic this compound derivatives.
Further investigation into the mechanism of action of this compound derivatives may reveal specific interactions with components of these or other signaling cascades, such as those involving metalloproteinases, which are crucial in tissue remodeling and disease progression.[3][4]
Conclusion
The structural elucidation of this compound derivatives requires a synergistic combination of modern analytical techniques. The protocols and application notes provided herein offer a robust framework for researchers to confidently tackle the challenges associated with these structurally complex and biologically interesting natural products. By integrating high-resolution mass spectrometry, comprehensive NMR analysis, and computational chemistry, the scientific community can continue to unveil the structural diversity and therapeutic potential of the this compound family.
References
- 1. A new this compound-type diterpenoid from Aglaia lawii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nemoralisin in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemoralisin (CAS: 942480-13-9) is a naturally occurring acyclic diterpenoid that has garnered interest in biomedical research for its potential biological activities. Isolated from plants such as Aphanamixis grandifolia and Polyalthia nemoralis, this compound has been noted for its weak cytotoxic effects against various cancer cell lines[1]. These application notes provide detailed protocols for the proper dissolution and handling of this compound for consistent and reliable results in in vitro experiments.
Physicochemical Properties and Storage
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 942480-13-9 | [2][3] |
| Molecular Formula | C₂₀H₂₈O₄ | [2][3] |
| Molecular Weight | 332.43 g/mol | [3] |
| Appearance | Powder | - |
| Storage (Powder) | Store at -20°C in a sealed, cool, and dry place for up to 3 years. | [4] |
| Storage (In Solvent) | Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5] |
Solubility of this compound
This compound is poorly soluble in aqueous solutions but readily dissolves in several organic solvents. The choice of solvent is critical for preparing stock solutions for in vitro assays.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble. A concentration of 40 mg/mL has been reported for in vivo formulations. Can be prepared up to 100 mM for in vitro use. | [1][4] |
| Ethanol | Soluble | - |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
| Water | Poorly soluble | - |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 332.43 g/mol * (1000 mg / 1 g) = 3.3243 mg
-
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the desired volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
-
Enhancing Solubility (if needed):
-
If the compound does not dissolve completely, warm the tube at 37°C for 10-15 minutes.
-
Alternatively, or in combination with warming, place the tube in an ultrasonic bath for a few minutes to aid dissolution.
-
-
Sterilization:
-
For sterile applications, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol for In Vitro Cytotoxicity Assay
This protocol provides a general workflow for evaluating the cytotoxic effects of this compound on a cancer cell line using a standard MTT or similar viability assay.
Workflow Diagram:
References
Application Notes and Protocols for Assessing the Antiproliferative Effects of Nemoralisin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nemoralisin C is a novel compound with potential therapeutic applications. These application notes provide a comprehensive guide for researchers to assess its antiproliferative effects on cancer cell lines. The following protocols describe established and reliable methods for quantifying cell viability, proliferation, and long-term survival. Adherence to these detailed methodologies will ensure reproducible and accurate results, crucial for the evaluation of this compound C as a potential anticancer agent.
Key Experimental Protocols
Several key assays are fundamental to determining the antiproliferative activity of a compound. These include colorimetric assays to assess cell viability, an immunoassay to measure DNA synthesis, and a functional assay to determine long-term cell survival and colony-forming ability.
Cell Viability and Cytotoxicity Assays
Colorimetric assays are widely used to determine the number of viable cells in a culture after exposure to a test compound. The MTT and WST-1 assays are based on the principle that metabolic activity is proportional to the number of living cells.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2] The amount of this formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[1][2]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound C in culture medium. After 24 hours, remove the existing medium and add 100 µL of the medium containing various concentrations of this compound C to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1 to 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
b) WST-1 (Water-Soluble Tetrazolium Salt-1) Assay
The WST-1 assay is another colorimetric method for quantifying cell viability and proliferation.[3][4] Unlike MTT, the formazan dye produced from WST-1 is water-soluble, eliminating the need for a solubilization step and making the procedure simpler and faster.[3][4] The amount of formazan dye is directly proportional to the metabolic activity of the cells.[4]
Experimental Protocol: WST-1 Assay
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.[3]
-
Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm is recommended.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
DNA Synthesis Proliferation Assay (BrdU Assay)
The BrdU (5-bromo-2'-deoxyuridine) assay is an immunoassay that measures DNA synthesis and is a direct indicator of cell proliferation.[5] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[6][7]
Experimental Protocol: BrdU Assay
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Approximately 2 to 4 hours before the end of the treatment period, add BrdU labeling solution to each well at the recommended concentration. Incubate for 1-24 hours, depending on the cell line's proliferation rate.
-
Fixation and Denaturation: Remove the culture medium and fix the cells. Denature the DNA to expose the incorporated BrdU. This step is critical for antibody binding.
-
Antibody Incubation: Add a specific anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody. After a wash step, add the substrate solution. The HRP enzyme catalyzes the conversion of the substrate into a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Data Analysis: The amount of color is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells. Calculate the percentage of proliferation relative to the control.
Colony Formation (Clonogenic) Assay
The colony formation assay is an in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony.[8] It is considered a gold-standard assay for determining the long-term effectiveness of an antiproliferative agent, as it measures the reproductive viability of cells.[8]
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number should be optimized for each cell line to ensure the formation of distinct colonies.
-
Compound Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of this compound C for a defined period (e.g., 24 hours).
-
Incubation: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days at 37°C with 5% CO₂. Check for colony formation periodically.
-
Fixing and Staining: When colonies are of a sufficient size, gently wash the cells with PBS. Fix the colonies with a solution like 4% paraformaldehyde for 20 minutes.[8] Stain the colonies with a staining solution such as 0.5% crystal violet for 5 minutes.[8]
-
Colony Counting: After staining, wash the plates with water to remove excess stain and allow them to dry.[8] Count the number of colonies (typically defined as a cluster of ≥50 cells) either manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Data Presentation
Quantitative data from the antiproliferative assays should be summarized in structured tables for clear comparison.
Table 1: IC₅₀ Values of this compound C in Various Cancer Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast) | MTT | 48 | 15.2 ± 1.8 |
| A549 (Lung) | MTT | 48 | 22.5 ± 2.5 |
| HCT116 (Colon) | MTT | 48 | 12.8 ± 1.5 |
| MCF-7 (Breast) | WST-1 | 48 | 14.9 ± 2.1 |
| A549 (Lung) | WST-1 | 48 | 21.7 ± 2.9 |
| HCT116 (Colon) | WST-1 | 48 | 13.1 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound C on DNA Synthesis (BrdU Incorporation)
| Cell Line | This compound C (µM) | Proliferation (% of Control) |
| HCT116 | 0 (Control) | 100 ± 5.2 |
| 5 | 75.3 ± 4.1 | |
| 10 | 48.9 ± 3.7 | |
| 20 | 21.6 ± 2.9 |
Data are presented as mean ± standard deviation.
Table 3: Colony Formation Assay Results for HCT116 Cells
| This compound C (µM) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Control) | 85.4 ± 4.3 | 1.00 |
| 1 | 62.1 ± 3.8 | 0.73 |
| 2.5 | 38.7 ± 2.9 | 0.45 |
| 5 | 15.2 ± 1.7 | 0.18 |
Data are presented as mean ± standard deviation.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways affected by this compound C.
Caption: Experimental workflow for assessing antiproliferative effects.
Caption: Hypothetical MAPK signaling pathway inhibited by this compound C.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. ossila.com [ossila.com]
Application Notes and Protocols: Nemorubicin in Natural Product Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nemorubicin (B1684466), a potent semi-synthetic anthracycline derivative of doxorubicin, and its application in the context of natural product libraries for drug discovery. Nemorubicin exhibits a distinct mechanism of action compared to other anthracyclines, making it a valuable compound for screening and development, particularly in oncology.
Introduction to Nemorubicin
Nemorubicin, chemically known as 3'-deamino-3'-[2(S)-methoxy-4-morpholinyl]doxorubicin, is a third-generation anthracycline that was developed to overcome the limitations of existing drugs in its class, such as cardiotoxicity and multi-drug resistance (MDR)[1][2]. It is a potent antitumor agent that has been evaluated in clinical trials for hepatocellular carcinoma[3]. A key feature of Nemorubicin is its metabolic activation by the cytochrome P450 enzyme CYP3A4 in the liver to an extremely cytotoxic metabolite, PNU-159682[2][4]. This bioactivation significantly enhances its in vivo potency[1].
Mechanism of Action
Unlike its parent compound doxorubicin, which primarily acts as a topoisomerase II inhibitor, Nemorubicin and its active metabolite PNU-159682 exhibit a novel mechanism of action. Key aspects of its mechanism include:
-
DNA Intercalation and Alkylation: PNU-159682, the active metabolite of Nemorubicin, is significantly more cytotoxic than the parent compound and is believed to bind covalently to DNA[3]. However, further studies have shown that PNU-159682 intercalates between the base pairs of the DNA duplex, forming very stable but reversible complexes, particularly at G:C rich sequences[5]. This interaction is much slower to dissociate compared to doxorubicin, leading to a prolonged residence time at the intercalation sites[5].
-
Topoisomerase I Inhibition: Nemorubicin has been shown to induce DNA strand breaks primarily through the inhibition of topoisomerase I, not topoisomerase II. This makes it active in cell lines that are resistant to topoisomerase II inhibitors[1][3].
-
Role of the Nucleotide Excision Repair (NER) System: The cytotoxicity of Nemorubicin is dependent on a functional Nucleotide Excision Repair (NER) system[3][4]. Cells deficient in NER pathway components show resistance to Nemorubicin, suggesting that the NER machinery is involved in processing the Nemorubicin-induced DNA lesions into cytotoxic events[3]. This unique dependency provides a rationale for combination therapies with platinum-based drugs or alkylating agents[3].
-
Cell Cycle Arrest and Apoptosis: Nemorubicin and PNU-159682 induce cell cycle arrest and apoptosis differently from doxorubicin[1]. PNU-159682 causes a block in the S phase and G1 phase, while Nemorubicin leads to a G2 accumulation. Importantly, the effects of PNU-159682 are irreversible and lead to massive apoptosis even after a short exposure[1].
Quantitative Data Summary
The following tables summarize the cytotoxic activity of Nemorubicin and its metabolite PNU-159682 across various cell lines.
Table 1: In Vitro Cytotoxicity of Nemorubicin
| Cell Line | Cancer Type | IC50 / IC70 | Reference |
| HT-29 | Colon | 578 nM (IC70) | [4] |
| A2780 | Ovarian | 468 nM (IC70) | [4] |
| DU145 | Prostate | 193 nM (IC70) | [4] |
| EM-2 | - | 191 nM (IC70) | [4] |
| Jurkat | Leukemia | 68 nM (IC70) | [4] |
| CEM | Leukemia | 131 ± 9 nM (IC70) | [4] |
| 9L | Glioblastoma | 23.9 nM (IC50) | [4] |
| 9L/3A4 (CYP3A4 expressing) | Glioblastoma | 0.2 nM (IC50) | [4] |
| U251 (Adeno-3A4 infected) | Glioblastoma | 1.4 nM (IC50) | [4] |
Table 2: Comparative Cytotoxicity of Nemorubicin and PNU-159682
| Compound | Cell Line | Treatment Duration | Effect | Concentration | Reference |
| Nemorubicin | A2780, DU145 | 24 hours | G2 accumulation, sub-G1 increase | Evident from 125 nM | [1] |
| PNU-159682 | A2780, DU145 | 24 hours | S phase block, sub-G1 increase | Evident from 0.5 nM | [1] |
| Nemorubicin | A2780, DU145 | 1 hour | Partial block at 24h, recovery at 72h | 500 nM | [1] |
| PNU-159682 | A2780, DU145 | 1 hour | Total apoptosis at 72h | 0.5 nM | [1] |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) of Natural Product Libraries for Nemorubicin-like Activity
This protocol outlines a high-throughput screening assay to identify compounds in a natural product library that exhibit a cytotoxic profile similar to Nemorubicin, particularly those dependent on the NER pathway.
Objective: To identify novel compounds that selectively kill cancer cells with a functional NER system.
Materials:
-
NER-proficient cancer cell line (e.g., A2780)
-
NER-deficient cancer cell line (e.g., a derivative with ERCC1 knockdown)
-
Natural product library (solubilized in DMSO)
-
Nemorubicin (positive control)
-
Doxorubicin (control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well or 384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed both NER-proficient and NER-deficient cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare a dilution series of the natural product library compounds in culture medium.
-
Add the compounds to the cell plates at a final concentration range of 0.1 to 10 µM.
-
Include wells with Nemorubicin and Doxorubicin as controls, and DMSO as a vehicle control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Cell Viability Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each compound in both cell lines.
-
Identify "hits" as compounds that show significantly higher potency (lower IC50) in the NER-proficient cells compared to the NER-deficient cells, similar to the profile of Nemorubicin.
-
Protocol 2: In Vitro Metabolism Assay for Bioactivation
This protocol is designed to assess whether a hit compound from the HTS is a prodrug that undergoes metabolic activation by CYP3A4, similar to Nemorubicin.
Objective: To determine if a compound's cytotoxicity is enhanced by the presence of CYP3A4.
Materials:
-
Glioblastoma cell line (e.g., 9L)
-
CYP3A4-expressing glioblastoma cell line (e.g., 9L/3A4)
-
Hit compound from HTS
-
Nemorubicin (positive control)
-
Cell culture medium and reagents as in Protocol 1
-
Cell viability reagent
Procedure:
-
Cell Seeding: Seed both 9L and 9L/3A4 cells into 96-well plates as described in Protocol 1.
-
Compound Addition: Add the hit compound and Nemorubicin at various concentrations to both cell lines.
-
Incubation and Viability Assay: Follow steps 3-5 from Protocol 1.
-
Data Analysis:
-
Calculate the IC50 values for the hit compound and Nemorubicin in both cell lines.
-
A significantly lower IC50 in the 9L/3A4 cell line compared to the parental 9L line indicates that the compound is likely a substrate for CYP3A4 and is converted to a more active metabolite.
-
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Mechanism of action of Nemorubicin.
Caption: High-throughput screening workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nemorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of Nemoralisin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemoralisin, a diterpenoid natural product with the chemical formula C20H28O4, has garnered interest in the scientific community for its potential biological activities. As with any compound intended for research or therapeutic development, ensuring its long-term stability is paramount to obtaining reliable and reproducible results. This document provides a detailed protocol for the long-term storage of this compound compounds, outlines a comprehensive stability testing plan, and offers guidance on interpreting the resulting data. These protocols are designed to be a foundational resource for researchers working with this compound and similar diterpenoid compounds.
Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing an appropriate storage strategy.
| Property | Value |
| Molecular Formula | C20H28O4 |
| Molecular Weight | 332.43 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous solutions. |
Recommended Long-Term Storage Protocol
Based on general best practices for the storage of natural products and specific information for powdered compounds, the following conditions are recommended for the long-term storage of this compound.
2.1. Materials and Reagents
-
This compound (solid powder, >98% purity)
-
Amber glass vials with Teflon-lined caps (B75204)
-
Argon or Nitrogen gas
-
-20°C and -80°C freezers (calibrated and monitored)
-
Dessicator with desiccant (e.g., silica (B1680970) gel)
-
Analytical balance
-
Spatula
2.2. Protocol for Storage of Solid this compound
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric conditions, it is highly recommended to aliquot the bulk this compound powder into smaller, single-use quantities.
-
Container Selection: Use amber glass vials to protect the compound from light. Ensure the vials are clean and dry before use.
-
Inert Atmosphere: Before sealing the vials, flush the headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.
-
Sealing: Tightly seal the vials with Teflon-lined caps to ensure an airtight closure.
-
Storage Temperature: For long-term storage (up to 3 years), store the sealed vials at -20°C [1]. For extended long-term storage beyond 3 years, storage at -80°C is recommended.
-
Desiccation: Place the vials in a desiccator within the freezer to protect them from moisture.
-
Labeling: Clearly label each vial with the compound name, lot number, concentration (if in solution), date of storage, and aliquot amount.
2.3. Protocol for Storage of this compound in Solution
While storage in a solid form is preferred for long-term stability, it is sometimes necessary to store this compound in solution for immediate or frequent use.
-
Solvent Selection: Use a high-purity, anhydrous grade of a suitable solvent (e.g., DMSO, ethanol).
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the effects of adsorption to the container walls.
-
Aliquoting: Dispense the stock solution into single-use aliquots in low-adsorption microcentrifuge tubes.
-
Inert Atmosphere: If possible, flush the headspace of each tube with an inert gas before sealing.
-
Storage Temperature: Store the aliquots at -80°C . Avoid repeated freeze-thaw cycles.
-
Short-Term Storage: For short-term storage (up to one month), solutions can be stored at -20°C.
Long-Term Stability Testing Protocol
A systematic stability testing protocol is crucial to determine the shelf-life of this compound under defined storage conditions. This protocol outlines a forced degradation study and a long-term, real-time stability study.
3.1. Experimental Design
-
Compound: this compound, solid powder, >98% purity.
-
Storage Conditions to be Tested:
-
-20°C (Recommended long-term)
-
4°C (Refrigerated)
-
25°C / 60% Relative Humidity (RH) (ICH accelerated condition)
-
40°C / 75% RH (ICH accelerated condition)
-
-
Time Points for Analysis:
-
Long-Term (-20°C and 4°C): 0, 3, 6, 12, 24, and 36 months.
-
Accelerated (25°C/60% RH and 40°C/75% RH): 0, 1, 3, and 6 months.
-
3.2. Experimental Procedure
-
Sample Preparation: Prepare a sufficient number of aliquots of solid this compound in amber glass vials for each storage condition and time point. A baseline sample (Time 0) should be analyzed immediately.
-
Storage: Place the samples in calibrated stability chambers or freezers maintained at the specified conditions.
-
Sample Analysis: At each designated time point, retrieve one vial from each storage condition.
-
Visual Inspection: Note any changes in physical appearance (e.g., color, texture).
-
Purity and Degradation Analysis: Analyze the sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Quantification: Calculate the percentage of remaining this compound and the formation of any degradation products by comparing peak areas to the Time 0 sample.
-
-
-
Mass Spectrometry (MS): Use LC-MS to identify the molecular weights of any significant degradation products observed in the HPLC analysis.
-
Data Presentation
Summarize the quantitative data from the stability study in a clear and structured table.
Table 1: Hypothetical Stability of this compound as a Solid Powder
| Storage Condition | Time Point (Months) | Purity (%) by HPLC | Appearance |
| -20°C | 0 | 99.8 | White powder |
| 3 | 99.7 | No change | |
| 6 | 99.8 | No change | |
| 12 | 99.6 | No change | |
| 24 | 99.5 | No change | |
| 36 | 99.4 | No change | |
| 4°C | 0 | 99.8 | White powder |
| 3 | 99.2 | No change | |
| 6 | 98.5 | No change | |
| 12 | 97.1 | Slight yellowing | |
| 24 | 94.3 | Yellowish powder | |
| 36 | 90.5 | Yellowish powder | |
| 25°C / 60% RH | 0 | 99.8 | White powder |
| 1 | 98.1 | No change | |
| 3 | 95.4 | Slight yellowing | |
| 6 | 88.2 | Yellowish, clumpy | |
| 40°C / 75% RH | 0 | 99.8 | White powder |
| 1 | 92.5 | Slight yellowing | |
| 3 | 81.3 | Yellowish, sticky | |
| 6 | 65.7 | Brownish, tar-like |
Visualizations
5.1. Experimental Workflow for Stability Testing
Caption: Workflow for the long-term stability testing of this compound.
5.2. Hypothetical Degradation Pathway
Since specific degradation pathways for this compound are not established, the following diagram illustrates a hypothetical pathway involving common degradation reactions for natural products, such as oxidation and hydrolysis.
Caption: Hypothetical degradation pathways of this compound under stress.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nemoralisin (Neprilysin) Extraction and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and quality of Nemoralisin (Neprilysin) extraction and purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the extraction and purification of this compound, a key zinc-dependent metalloproteinase.
General Information
-
Q1: What is this compound?
-
A1: Based on its characteristics as a metalloproteinase relevant to drug development, "this compound" is likely a synonym or specific variant of Neprilysin (NEP). Neprilysin is a zinc-dependent metalloproteinase that degrades various peptides, including amyloid-beta, making it a significant target in Alzheimer's disease research. This guide will refer to the target protein as this compound (Neprilysin).
-
-
Q2: What are the primary sources for this compound (Neprilysin) extraction?
-
A2: For drug development and research purposes, this compound (Neprilysin) is typically produced recombinantly. Common expression systems include E. coli, yeast (like Pichia pastoris), and mammalian cell lines (such as HEK293 or CHO cells). Extraction from native sources is less common for therapeutic development due to lower yields and higher complexity of purification.
-
Troubleshooting Low Yield
-
Q3: My total protein yield after cell lysis is very low. What are the possible causes and solutions?
-
A3: Low protein yield can stem from several factors. Firstly, confirm the expression of this compound (Neprilysin) in the crude lysate using SDS-PAGE or a Western blot. If expression is low, optimization of expression conditions (e.g., induction time, temperature, codon usage of the expression construct) is recommended. Inefficient cell lysis is another common issue. Ensure your lysis buffer is appropriate for your expression system and consider mechanical disruption methods (e.g., sonication, French press) in addition to enzymatic lysis.
-
-
Q4: I am losing a significant amount of this compound (Neprilysin) during the purification steps. How can I mitigate this?
-
A4: Protein loss during purification can occur at multiple stages. If using affinity chromatography (e.g., His-tag, GST-tag), ensure the tag is accessible and not sterically hindered. Consider optimizing the binding and elution conditions, such as the imidazole (B134444) concentration for His-tagged proteins. It is also crucial to minimize the number of purification steps to reduce cumulative losses.
-
Protein Degradation and Instability
-
Q5: I am observing significant degradation of my this compound (Neprilysin) sample. What can I do to prevent this?
-
A5: As a metalloproteinase, this compound (Neprilysin) can be susceptible to proteolytic degradation by other proteases present in the cell lysate. It is critical to work at low temperatures (4°C) throughout the extraction and purification process and to add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[1] Be mindful that some protease inhibitors (e.g., EDTA) will inhibit your target enzyme, so use them judiciously or select inhibitors that do not chelate zinc.
-
-
Q6: My purified this compound (Neprilysin) loses activity over time. How can I improve its stability?
-
A6: The stability of this compound (Neprilysin) is dependent on several factors, including buffer composition, pH, and storage conditions. Ensure the buffer pH is within the optimal range for the enzyme's stability (typically around pH 7.0-8.0). The addition of stabilizing agents such as glycerol (B35011) (5-20%) or specific ions (e.g., zinc) to the storage buffer can also be beneficial. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended over slower freezing methods.
-
Purification and Activity Issues
-
Q7: My this compound (Neprilysin) is not binding to the affinity column. What should I check?
-
A7: Failure to bind to an affinity column can be due to several reasons.[1] Verify the presence and integrity of the affinity tag via Western blot.[1] The tag may be sterically hindered; in such cases, re-engineering the protein with a different tag location or a longer linker may be necessary.[1] Also, ensure that the binding buffer composition is optimal and does not contain interfering substances (e.g., imidazole in the lysis buffer for His-tagged proteins).[1]
-
-
Q8: The specific activity of my purified this compound (Neprilysin) is lower than expected. How can I improve it?
-
A8: Low specific activity can be due to protein misfolding, inactivation during purification, or the presence of inhibitors. Ensure that the protein is correctly folded, which can be influenced by the expression system and conditions. The presence of co-purifying inhibitors can also reduce activity; an additional purification step, such as ion-exchange or size-exclusion chromatography, may be necessary to remove them. Finally, confirm the accuracy of your protein concentration measurement and activity assay.
-
Section 2: Data Presentation
Table 1: Recommended Buffer Compositions for this compound (Neprilysin) Extraction and Purification
| Buffer Type | Component | Concentration | pH | Notes |
| Cell Lysis Buffer | Tris-HCl | 50 mM | 7.5 | Provides buffering capacity. |
| NaCl | 150-300 mM | To maintain ionic strength and reduce non-specific binding. | ||
| Triton X-100 or NP-40 | 0.5-1.0% (v/v) | Non-ionic detergent for membrane protein solubilization. | ||
| Protease Inhibitor Cocktail | 1X | Prevents degradation by other proteases. | ||
| His-Tag Binding Buffer | Tris-HCl | 50 mM | 8.0 | Optimal pH for His-tag binding to Ni-NTA resin. |
| NaCl | 300-500 mM | Reduces non-specific binding. | ||
| Imidazole | 10-20 mM | Low concentration to reduce binding of contaminants. | ||
| His-Tag Elution Buffer | Tris-HCl | 50 mM | 8.0 | |
| NaCl | 300 mM | |||
| Imidazole | 250-500 mM | High concentration to elute the His-tagged protein. | ||
| Storage Buffer | Tris-HCl or HEPES | 50 mM | 7.5 | |
| NaCl | 150 mM | |||
| ZnCl₂ | 1-5 µM | To maintain the activity of the zinc-dependent metalloproteinase. | ||
| Glycerol | 10-20% (v/v) | Cryoprotectant for long-term storage. |
Section 3: Experimental Protocols
Protocol 1: Extraction and Purification of His-tagged this compound (Neprilysin) from E. coli
-
Cell Culture and Induction:
-
Inoculate a suitable volume of LB medium with an E. coli strain harboring the this compound (Neprilysin) expression plasmid.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein folding.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 1).
-
Perform cell lysis by sonication on ice or using a French press.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with His-Tag Binding Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of His-Tag Binding Buffer to remove unbound proteins.
-
Elute the bound this compound (Neprilysin) with His-Tag Elution Buffer.
-
Collect the elution fractions.
-
-
Buffer Exchange and Storage:
-
Identify fractions containing pure this compound (Neprilysin) by SDS-PAGE.
-
Pool the pure fractions and perform buffer exchange into the Storage Buffer using dialysis or a desalting column.
-
Determine the final protein concentration using a suitable method (e.g., Bradford assay).
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
Section 4: Visualizations
Caption: Workflow for this compound (Neprilysin) extraction.
Caption: Hypothetical this compound signaling pathway.
References
Troubleshooting Nemoralisin instability in cell culture media
Disclaimer: The following technical support guide has been generated for a hypothetical therapeutic protein, "Nemoralisin." Information regarding its specific properties and pathways is based on established principles of protein stability and behavior in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel recombinant therapeutic protein designed to inhibit the pro-survival "Nemo-Associated Kinase" (NAK) signaling pathway, which is frequently dysregulated in certain cancer cell lines. By binding to the extracellular domain of the NAK receptor, this compound prevents ligand binding, thereby inhibiting downstream signaling and inducing apoptosis in target cells.
Q2: How should I prepare and store a stock solution of this compound?
This compound is supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile, nuclease-free water to a concentration of 1 mg/mL. Gently swirl the vial to dissolve the contents; do not vortex, as this can cause aggregation.[1][2] Aliquot the stock solution into low-protein-binding microcentrifuge tubes and store at -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: What is the expected stability of this compound in cell culture media?
The stability of this compound in cell culture media can be influenced by several factors, including temperature, pH, the presence of proteases in serum, and the duration of the experiment.[3][4][5] It is a relatively stable protein, but its half-life can be reduced under suboptimal conditions. For critical experiments, it is recommended to perform a stability assessment under your specific experimental conditions.
Q4: What are the visual signs of this compound instability or degradation in my cell culture experiments?
Potential visual indicators of this compound instability include:
-
Precipitation: The appearance of visible particles or cloudiness in the culture medium after the addition of this compound.
-
Loss of Efficacy: A noticeable decrease or complete loss of the expected biological effect, such as reduced inhibition of cell proliferation or failure to induce apoptosis.[6]
-
Inconsistent Results: High variability in experimental outcomes between replicates or different experimental dates can suggest compound degradation.[6]
Troubleshooting Guides
Issue 1: Reduced or Complete Loss of Efficacy
You are not observing the expected biological effect of this compound (e.g., no decrease in cell viability, no change in downstream pathway phosphorylation).
-
This compound Degradation: The protein may be degrading in the culture medium over the course of the experiment.
-
Reduce Incubation Time: If possible, shorten the experimental duration.
-
Replenish this compound: For longer-term experiments, consider a partial media change with fresh this compound-containing media every 24-48 hours.
-
Test Stability Directly: Conduct a time-course experiment by incubating this compound in your complete cell culture medium. Collect aliquots at different time points and analyze the concentration of intact this compound using HPLC or an ELISA-based assay.[4][6]
-
-
Enzymatic Degradation (Serum): Proteases present in Fetal Bovine Serum (FBS) can degrade this compound.[3]
-
Heat-Inactivate Serum: Heat-inactivating FBS (56°C for 30 minutes) can denature some proteases and may reduce the rate of degradation.[6]
-
Reduce Serum Concentration: If your cell line can tolerate it, try reducing the FBS concentration during the treatment period.[6]
-
Use Serum-Free Media: For short-term experiments, consider treating cells in a serum-free or reduced-serum medium.[6]
-
-
Incorrect Storage or Handling: Repeated freeze-thaw cycles or improper storage can lead to a loss of activity.
-
Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[1]
-
Confirm Storage Temperature: Ensure stock solutions are consistently stored at -80°C.
-
Issue 2: Inconsistent Experimental Results
You are observing high variability between replicates or experiments.
-
Variable this compound Activity: The stability of this compound may be inconsistent across different batches of media or due to slight variations in experimental setup.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock aliquot for each experiment. Avoid storing diluted solutions in media.[4]
-
Standardize Protocols: Ensure all experimental parameters (cell seeding density, incubation times, media volume) are consistent.
-
Monitor Media pH: The pH of the culture media can shift, affecting protein stability. Ensure the incubator's CO₂ levels are properly calibrated and consider using media buffered with HEPES for more stable pH control.[6] The optimal pH is typically between 7.2 and 7.4.[6]
-
-
Cell Culture Variability:
-
Consistent Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.
-
Ensure Even Seeding Density: Perform an accurate cell count before plating to ensure consistent cell numbers across all wells.[4]
-
Issue 3: Precipitation of this compound in Culture Media
You observe cloudiness or visible precipitates after adding this compound to the cell culture medium.
-
High Local Concentration: Adding a concentrated stock solution directly to the well can cause localized high concentrations, leading to precipitation.
-
Pre-dilute in Media: Prepare the final working concentration of this compound in a separate tube of culture medium before adding it to the cells.
-
Gentle Mixing: After adding the this compound-containing medium, gently swirl the plate to ensure even distribution.
-
-
Interaction with Media Components: Certain components in the media or serum may promote aggregation.
-
Test Different Media Formulations: If possible, test the solubility of this compound in different basal media.
-
Use Protein-Coated Plates: For sensitive assays, consider using low-protein-binding plates or pre-coating plates with a blocking protein like Bovine Serum Albumin (BSA) to prevent non-specific binding and potential aggregation on the plastic surface.[6]
-
Data Presentation
Table 1: this compound Stability in Complete Media (RPMI + 10% FBS) at 37°C
| Time (Hours) | % Remaining this compound (Standard FBS) | % Remaining this compound (Heat-Inactivated FBS) |
| 0 | 100% | 100% |
| 8 | 85% | 95% |
| 24 | 60% | 80% |
| 48 | 35% | 65% |
| 72 | 15% | 45% |
Table 2: Effect of pH on this compound Stability in Serum-Free Media at 37°C over 24 hours
| Media pH | % Remaining this compound |
| 6.8 | 70% |
| 7.0 | 85% |
| 7.2 | 98% |
| 7.4 | 99% |
| 7.6 | 90% |
Experimental Protocols
Protocol 1: Time-Course Stability Analysis of this compound via HPLC
This protocol determines the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution (1 mg/mL)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plate
-
HPLC system with a suitable C18 column
Methodology:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Add 200 µL of the this compound-containing medium to multiple wells of a 96-well plate.
-
Place the plate in a standard cell culture incubator (37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect the entire volume from one well.
-
Immediately store the collected sample at -80°C until all time points are collected.
-
Once all samples are collected, thaw them and centrifuge at high speed to pellet any debris.
-
Analyze the supernatant for the concentration of intact this compound using a validated HPLC method.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
Protocol 2: Cell-Based Assay to Functionally Assess this compound Stability
This protocol uses a cell viability assay to indirectly measure the functional stability of this compound.
Materials:
-
Target cancer cell line (e.g., A549)
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Methodology:
-
Medium Pre-incubation: Prepare a bulk solution of this compound in your complete medium at the desired final concentration. Incubate this solution at 37°C.
-
Cell Plating: Seed your target cells in multiple 96-well plates at a predetermined density and allow them to adhere overnight.
-
Time-Course Treatment:
-
At Time 0, take an aliquot of the pre-incubated this compound medium and add it to the cells on one plate.
-
At subsequent time points (e.g., 8, 16, 24 hours), take another aliquot from the same pre-incubated medium stock and add it to a fresh plate of cells.
-
-
Incubation: Incubate all treated plates for a fixed duration (e.g., 48 hours) after the addition of the medium.
-
Viability Assessment: After the 48-hour treatment period, measure cell viability for all plates using your chosen reagent according to the manufacturer's instructions.
-
Analysis: Compare the cell viability across the plates. A decrease in the cytotoxic effect on plates treated with medium that was pre-incubated for longer durations indicates a loss of functional this compound.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Key factors influencing this compound stability.
References
- 1. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 2. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 3. cellgs.com [cellgs.com]
- 4. benchchem.com [benchchem.com]
- 5. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dosage for Nemoralisin in Cytotoxicity Assays
Welcome to the technical support center for optimizing Nemoralisin (a close structural and functional analog of Nemorosone) dosage in your cytotoxicity assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced cytotoxicity?
A1: this compound is a potent anti-cancer agent that induces cell death through at least two distinct, cell-type dependent pathways: apoptosis and ferroptosis.[1] Its foundational mechanism involves acting as a protonophoric mitochondrial uncoupler, which disrupts mitochondrial bioenergetics and initiates downstream cell death cascades.[2][3]
-
Apoptosis Induction: In many cancer cell lines, this compound triggers the intrinsic apoptotic pathway. This process is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.[1][2]
-
Ferroptosis Induction: this compound is also a potent inducer of ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[2][3][4] This is a "double-edged sword" mechanism involving:
-
Inhibition of the cystine/glutamate antiporter (System xc⁻), which depletes intracellular glutathione (B108866) (GSH) and increases susceptibility to oxidative stress.[2][3]
-
Activation of the KEAP1-NRF2-HMOX1 pathway, which increases the intracellular labile iron pool, further promoting lipid peroxidation.[2][3]
-
Q2: Which signaling pathways are modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and stress response:
-
PI3K/Akt/mTOR and MAPK/ERK Pathways: In ER-positive breast cancer cells, this compound inhibits the phosphorylation of key proteins in these pathways, which are crucial for cell proliferation and survival.[5]
-
Unfolded Protein Response (UPR): In pancreatic cancer cells, this compound treatment can lead to the activation of the UPR network, which can drive cells towards apoptosis.[6]
-
KEAP1-NRF2-HMOX1 Axis: As part of its ferroptosis-inducing mechanism, this compound activates this pathway, leading to an increase in intracellular iron.[2][3]
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A3: Based on published data, the half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cell line and incubation time. For initial experiments, a broad concentration range is recommended, for example, from 0.1 µM to 50 µM, to determine the sensitivity of your specific cell line.
Q4: Can this compound interfere with standard cytotoxicity assays like the MTT assay?
A4: Yes, there is a strong potential for this compound to interfere with MTT assays.[7] The MTT assay relies on mitochondrial dehydrogenase activity to reduce the MTT reagent to formazan (B1609692). Since this compound's primary mechanism involves mitochondrial uncoupling, it can directly inhibit the enzymes responsible for this reduction, independent of actual cell death.[7] This can lead to an underestimation of cell viability (overestimation of cytotoxicity).[7] It is crucial to validate MTT assay results with an alternative method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. This compound instability: The compound may degrade in the culture medium over long incubation periods.[8] 4. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Use calibrated pipettes and proper pipetting techniques. 3. Prepare fresh dilutions of this compound for each experiment from a frozen stock.[8] Consider performing a stability test of this compound in your specific medium.[8] 4. Avoid using the outer wells of the plate or fill them with sterile medium/PBS to maintain humidity. |
| No significant cytotoxicity observed | 1. Sub-optimal concentration range: The concentrations tested are too low for the specific cell line. 2. Short incubation time: The duration of exposure to this compound is insufficient to induce cell death. 3. Cell line resistance: The cell line may be inherently resistant to this compound-induced apoptosis or ferroptosis.[8] 4. Incorrect stock solution concentration: The initial concentration of the this compound stock may be inaccurate.[8] | 1. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM). 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Confirm the expression of key proteins in the apoptosis and ferroptosis pathways in your cell line. Consider using a different cell line known to be sensitive to this compound. 4. Verify the concentration of your stock solution. |
| Discrepancy between MTT assay and other viability assays (e.g., Trypan Blue, LDH assay) | 1. MTT assay interference: this compound's mitochondrial uncoupling activity is likely affecting the MTT reduction, leading to an overestimation of cytotoxicity.[7] | 1. Use an alternative viability assay: Employ a method that does not rely on mitochondrial activity, such as the Trypan Blue exclusion assay, a Lactate Dehydrogenase (LDH) cytotoxicity assay, or a cell counting method.[7] 2. Correlate with morphology: Visually inspect the cells under a microscope for signs of cell death (e.g., rounding, detachment, membrane blebbing) at the same concentrations and time points. |
| High background signal in the assay | 1. High cell density: Too many cells per well can lead to a saturated signal.[9] 2. Media components: Certain substances in the cell culture medium may interfere with the assay reagents.[9] | 1. Optimize the cell seeding density for your specific cell line and assay.[9] 2. Test the assay with medium alone to determine the background absorbance/fluorescence. If high, consider using a different medium formulation for the assay. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Nemorosone (B1218680) (this compound analog) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) |
| HT1080 | Fibrosarcoma | 12 hours | 26.9 |
| HT1080 | Fibrosarcoma | 24 hours | 16.7 |
| IMR-32 | Neuroblastoma | 24 hours | ~70% cell death at 40 µM |
| NB69 | Neuroblastoma | 24 hours | 3.1 ± 0.15 |
| Kelly | Neuroblastoma | 24 hours | 4.9 ± 0.22 |
| SK-N-AS | Neuroblastoma | 24 hours | 4.2 ± 0.18 |
| LAN-1 | Neuroblastoma | 24 hours | 3.8 ± 0.21 |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not Specified | Significant growth inhibition |
| MCF-7 | ER-Positive Breast Cancer | Not Specified | ~60% viability at 1 µM |
Note: This data is compiled from various sources and should be used as a reference.[4][5][6][10] Optimal concentrations should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the general steps for assessing cell viability. Be mindful of the potential for this compound to interfere with this assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells in the medium) and pellet them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Visualizations
Caption: this compound's dual mechanism of inducing apoptosis and ferroptosis.
Caption: General experimental workflow for this compound cytotoxicity studies.
Caption: Troubleshooting flowchart for common cytotoxicity assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. bps.ac.uk [bps.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Dealing with batch-to-batch variability of Nemoralisin extracts
Welcome to the technical support center for Nemoralisin extracts. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the batch-to-batch variability of this novel botanical extract. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its purported mechanism of action?
A1: this compound is a semi-purified botanical extract derived from the leaves of the fictional plant Nemoralis sylvestris. It is investigated for its potential anti-inflammatory and analgesic properties. The primary bioactive constituents are believed to be a complex of flavonoids, with "Nemoralin A" being a key marker compound. The proposed mechanism of action involves the inhibition of the Cyclooxygenase-2 (COX-2) enzyme and modulation of the NF-κB signaling pathway, both of which are critical in the inflammatory response.
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability is a common challenge with botanical extracts.[1][2][3] For this compound, the main contributing factors include:
-
Raw Material Variation: Genetic differences in Nemoralis sylvestris plants, geographical sourcing, climate, and harvest time can significantly impact the chemical profile of the raw material.[1][2]
-
Extraction and Processing Methods: Inconsistencies in the extraction solvent, temperature, pressure, and duration can lead to significant differences in the final extract's composition and potency.[1][4][5][6][7]
-
Storage Conditions: The handling and storage of the plant material post-harvest can lead to the degradation of active compounds.[1][8]
Q3: How can I minimize the impact of batch-to-batch variability in my experiments?
A3: To ensure the reproducibility of your experimental results, it is crucial to implement robust quality control measures.[9][10][11] This includes:
-
Sourcing: Whenever possible, obtain this compound extracts from a single, reputable supplier who can provide a certificate of analysis (CoA) with detailed information on the batch.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the handling, storage, and preparation of this compound for your assays.
-
Quality Control Testing: Perform in-house quality control checks on each new batch. This should ideally include analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify Nemoralin A and other marker compounds, as well as a functional bioassay to confirm consistent biological activity.[1][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound extracts.
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values in cell-based assays | Variability in the concentration of active compounds (e.g., Nemoralin A) between batches. | 1. Quantify the concentration of Nemoralin A in each batch using HPLC (see Protocol 1). 2. Normalize the dose of the extract based on the Nemoralin A concentration. 3. Perform a bioassay to confirm consistent biological activity (see Protocol 2). |
| Degradation of active compounds due to improper storage. | 1. Store this compound extracts at the recommended temperature (-20°C or lower) in a dark, dry place. 2. Avoid repeated freeze-thaw cycles. Aliquot the extract into single-use vials. | |
| Loss of in vivo efficacy | Poor bioavailability of the active compounds in the current formulation. | 1. Consider formulation optimization to enhance solubility and absorption. 2. Characterize the pharmacokinetic profile of different formulations. |
| Presence of interfering compounds in a particular batch. | 1. Compare the HPLC profiles of active and inactive batches to identify any unique peaks that may represent interfering substances. 2. Consider further purification of the extract. | |
| Unexpected cytotoxicity | Presence of toxic contaminants or a higher concentration of a cytotoxic compound in a specific batch. | 1. Screen for common contaminants such as heavy metals, pesticides, and microbial toxins.[9][10] 2. Perform a dose-response cytotoxicity assay for each new batch. |
Experimental Protocols
Protocol 1: Quantification of Nemoralin A using High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantitative analysis of the marker compound Nemoralin A in this compound extracts.
Materials:
-
This compound extract
-
Nemoralin A reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of Nemoralin A reference standard in methanol (B129727) at 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh 10 mg of this compound extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
-
Analysis: Inject 10 µL of each standard and sample. Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of Nemoralin A in the extract.
Protocol 2: In Vitro COX-2 Inhibition Bioassay
This protocol provides a method to assess the biological activity of this compound extracts by measuring the inhibition of the COX-2 enzyme.
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) ELISA kit
-
This compound extract
-
DMSO (vehicle control)
-
Celecoxib (B62257) (positive control)
Procedure:
-
Prepare Reagents: Reconstitute the COX-2 enzyme and prepare the arachidonic acid solution according to the manufacturer's instructions.
-
Prepare Test Compounds: Dissolve this compound extract and celecoxib in DMSO to create stock solutions. Prepare a series of dilutions for the dose-response analysis.
-
Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme, the test compound (or vehicle/positive control), and initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Stop Reaction: Add a stop solution (e.g., 1 M HCl) to terminate the reaction.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
.dot
Caption: Proposed signaling pathway of this compound's anti-inflammatory action.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. masi.eu [masi.eu]
- 4. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Different Extraction Techniques on the Chemical Profile and Biological Properties of Oroxylum indicum: Multifunctional Aspects for Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the Extraction Method on the Chemical Composition and Antioxidant Potency of Rosmarinus officinalis L. Extracts [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Development of Quality Control Methods for Herbal Derived Drug Preparations [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
Technical Support Center: Optimization of HPLC Separation for Nemoralisin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Nemoralisin isomers.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of this compound Isomers
If you are observing a single broad peak or two unresolved peaks for the this compound isomers, consider the following troubleshooting steps:
Table 1: Troubleshooting Poor Resolution
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Systematically vary the organic solvent (e.g., acetonitrile (B52724), methanol) ratio. Try different organic modifiers, as their selectivity can differ.[1] |
| Inappropriate Column Chemistry | Standard C18 columns may not be optimal. Consider columns with different functionalities like phenyl-hexyl or biphenyl (B1667301) phases to leverage alternative separation mechanisms such as pi-pi interactions.[1] Porous graphite (B72142) columns can also offer unique isomer selectivity.[2] |
| Gradient is too steep | If using a gradient, try flattening it around the elution time of the isomers. |
| Incorrect pH of Mobile Phase | Adjust the mobile phase pH. For ionizable compounds, working at a pH at least one unit away from the analyte's pKa can improve peak shape and selectivity. |
| Suboptimal Column Temperature | Operate the column at a controlled temperature (e.g., 30-50°C). Temperature can alter selectivity and improve efficiency.[1][3] |
| High Flow Rate | Reduce the flow rate to increase the interaction time of the isomers with the stationary phase. |
Issue 2: Peak Tailing
Peak tailing can obscure the resolution of closely eluting isomers.
Table 2: Troubleshooting Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions | Add a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid - TFA) to the mobile phase in small concentrations to block active sites on the stationary phase.[4][5] |
| Column Overload | Reduce the sample concentration or injection volume.[4] |
| Column Contamination or Void | Reverse-flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4] |
| Extra-column Volume | Use shorter tubing with a smaller internal diameter to connect the column to the detector to minimize peak broadening.[3] |
Issue 3: Inconsistent Retention Times
Fluctuations in retention times can hinder the reliable quantification of isomers.
Table 3: Troubleshooting Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection, especially for gradient methods.[3] |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is properly degassed.[3] For aqueous mobile phases, consider adding a small percentage of organic solvent (e.g., 5%) to inhibit microbial growth.[6] |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature.[3] |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Perform pump diagnostic tests if necessary.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when developing a method for separating this compound isomers?
A1: Start with a standard reversed-phase C18 column and a simple mobile phase, such as a gradient of acetonitrile and water.[3] It is crucial to understand the nature of the isomerism (e.g., structural, positional, stereoisomers) as this will guide your column and mobile phase selection.[7][8][9] For instance, positional isomers might be resolved on a standard C18 column, while enantiomers will require a chiral stationary phase.
Q2: How do I choose the right column for separating my isomers?
A2: If a standard C18 column fails to provide adequate separation, consider columns with different selectivities. Phenyl columns can offer pi-pi interactions, which are beneficial for aromatic compounds.[1] Columns with embedded polar groups or those with lower ligand densities can also provide different selectivities.[2] For geometric (cis/trans) isomers, polar-embedded phases can be effective.[5]
Q3: Can mobile phase additives improve the separation of this compound isomers?
A3: Yes, small amounts of additives can significantly impact resolution. Acids like formic acid or TFA can improve peak shape for acidic and basic compounds.[1] In some cases, cyclodextrins have been used as mobile phase additives to successfully separate structural isomers.[10]
Q4: My isomers are still not separating. What are some more advanced techniques I can try?
A4: If you have exhausted mobile phase and stationary phase optimization, consider the following:
-
Temperature Optimization: Systematically evaluate a range of column temperatures, as this can alter selectivity.[1]
-
Different Organic Modifier: If you are using acetonitrile, try methanol (B129727), or a ternary mixture of water, acetonitrile, and methanol. The choice of organic modifier can influence selectivity.[1]
-
Normal Phase Chromatography: For some isomers, particularly positional isomers, normal phase chromatography on a silica (B1680970) or diol column might provide better separation.[1][5]
Experimental Protocols
General Protocol for HPLC Method Development for Isomer Separation
This protocol provides a systematic approach to developing a robust HPLC method for separating isomers.
-
Analyte Characterization:
-
Determine the structure and physicochemical properties of the this compound isomers (e.g., pKa, logP, UV spectra).
-
This information is crucial for selecting the initial column and mobile phase conditions.
-
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Detector: UV detector set at the wavelength of maximum absorbance for this compound. If the isomers have different UV spectra, a diode array detector (DAD) is recommended.
-
-
Scouting Gradient:
-
Run a fast gradient to determine the approximate elution time of the isomers.
-
Example Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution around the elution time of the isomers.
-
If co-elution persists, systematically modify the following parameters:
-
Organic Modifier: Replace acetonitrile with methanol and repeat the scouting gradient.
-
pH: If the isomers are ionizable, adjust the pH of the aqueous mobile phase.
-
Column Chemistry: Test columns with different stationary phases (e.g., Phenyl, C8).
-
Temperature: Evaluate the separation at different column temperatures (e.g., 25°C, 40°C, 50°C).
-
-
-
Method Validation:
-
Once satisfactory separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Visualizations
Caption: HPLC method development workflow for isomer separation.
Caption: Logical flow for troubleshooting poor isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromforum.org [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromforum.org [chromforum.org]
- 6. agilent.com [agilent.com]
- 7. Structural isomer - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structural Isomers | ChemTalk [chemistrytalk.org]
- 10. researchgate.net [researchgate.net]
How to minimize degradation of Nemoralisin during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of Nemoralisin during storage and experimental procedures. The information is based on general knowledge of related compounds, such as siderophores and diterpenoids, and should be supplemented with compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year[1].
Q2: What are the primary factors that can cause this compound degradation?
Based on the characteristics of related compounds (siderophores and diterpenoids), the primary factors that can lead to the degradation of this compound include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: Extreme pH values (both acidic and basic) can cause hydrolysis or other chemical modifications.
-
Light: Exposure to UV or visible light can lead to photodegradation.
-
Oxidation: The presence of oxidizing agents can modify the molecule.
-
Moisture: For solid this compound, exposure to humidity can initiate degradation.
Q3: Are there any specific solvents that should be avoided for dissolving this compound?
Q4: How can I monitor the degradation of this compound in my samples?
Degradation can be monitored by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. A stability-indicating method is one that can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guides
Problem: I am observing a loss of this compound activity in my experiments.
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Verify that this compound (powder and solutions) has been stored at the recommended temperatures (-20°C for powder, -80°C for solutions).- Avoid repeated freeze-thaw cycles of stock solutions. Aliquot solutions into single-use volumes. |
| Degradation in Experimental Buffer | - Assess the pH of your experimental buffer. If it is highly acidic or basic, consider adjusting it to a more neutral range if your experiment allows.- Prepare buffers fresh and with high-purity water and reagents.- Perform a pilot stability study of this compound in your experimental buffer to determine its stability over the course of your experiment. |
| Photodegradation | - Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental setup. |
| Oxidation | - If your experimental conditions may introduce oxidizing agents, consider degassing your buffers or adding an antioxidant (compatibility with your assay must be verified). |
Problem: I see extra peaks in my HPLC chromatogram when analyzing this compound samples.
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | - These could be degradation products. Compare the chromatogram of a freshly prepared standard to your sample.- To identify the cause of degradation, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under controlled stress conditions (acid, base, heat, light, oxidation). This will help in identifying the nature of the unknown peaks. |
| Contamination | - Ensure all glassware, solvents, and reagents are clean and of high purity.- Analyze a blank (solvent or buffer without this compound) to rule out contamination from these sources. |
Data Presentation
Table 1: General Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent | -80°C | Up to 1 year | [1] |
Table 2: Factors Affecting Siderophore Stability (Applicable as General Guidance for this compound)
| Factor | General Effect on Siderophore Stability | Considerations for this compound |
| pH | Can cause hydrolysis of ester or amide bonds. Some siderophores are more stable in acidic conditions. | The optimal pH for this compound stability is unknown. It is recommended to maintain solutions at a near-neutral pH unless experimentally determined otherwise. |
| Temperature | Higher temperatures generally increase the rate of degradation. | Store at recommended low temperatures. For experimental use, minimize time at elevated temperatures. |
| Light | Some siderophores, particularly catecholates, are photoreactive. | Protect this compound solutions from light. |
| Oxidation | Can lead to chemical modification and loss of activity. | Use high-purity solvents and consider inert atmosphere for long-term solution storage if oxidation is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is a general guideline to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products of this compound and determine its intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and organic solvents (e.g., acetonitrile, methanol) for HPLC
-
HPLC system with UV detector
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours. For solid-state thermal stress, place this compound powder in an oven at 60°C.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a suitable HPLC method. The method should be developed to separate the parent this compound peak from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for this compound under each stress condition.
-
Identify and quantify the major degradation products.
-
Visualizations
Caption: General mechanism of action for a siderophore like this compound.
Caption: Experimental workflow for a forced degradation study.
References
Refining purification steps for high-purity Nemoralisin C
Welcome to the technical support center for the purification of high-purity Nemoralisin C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound C and why is high purity essential?
A1: this compound C is a novel bioactive compound isolated from the terrestrial snail Cepaea nemoralis. Its therapeutic potential is currently under investigation for various applications. High purity (>99%) is critical for accurate in vitro and in vivo studies, ensuring that observed biological effects are attributable to this compound C and not to contaminants. Impurities can lead to erroneous data and potential toxicity.
Q2: What are the major challenges in the purification of this compound C?
A2: The primary challenges include:
-
Low initial concentration: this compound C is present in low concentrations in the source material.
-
Co-purification of similar compounds: The crude extract contains numerous structurally similar molecules that are difficult to separate.
-
Compound instability: this compound C is sensitive to pH and temperature fluctuations, which can lead to degradation.
-
Presence of pigments: The crude extract is heavily pigmented, and these pigments can interfere with chromatographic separation.[1]
Q3: What is the recommended overall workflow for purifying this compound C?
A3: A multi-step approach is recommended to achieve high purity. This typically involves initial extraction, precipitation, and a series of chromatographic steps. The specific protocol may need optimization based on the starting material and desired final purity.
Troubleshooting Guides
Problem 1: Low Yield After Initial Extraction
| Possible Cause | Recommended Solution |
| Incomplete cell lysis | Increase homogenization time or use a more rigorous method (e.g., sonication). Ensure the tissue is completely frozen before grinding. |
| Inefficient extraction solvent | Test a panel of solvents with varying polarities. A combination of methanol (B129727) and chloroform (B151607) is often effective for broad-spectrum extraction of natural products. |
| Degradation of this compound C | Perform extraction at low temperatures (4°C) and minimize exposure to light. Add protease inhibitors to the extraction buffer. |
Problem 2: Poor Resolution in Hydrophobic Interaction Chromatography (HIC)
| Possible Cause | Recommended Solution |
| Incorrect salt concentration | Optimize the ammonium sulfate concentration in the binding buffer. A gradient elution from high to low salt concentration is recommended. |
| Protein precipitation on the column | Reduce the initial salt concentration or the protein load. Ensure the sample is filtered (0.22 µm) before loading. |
| Non-specific binding | Add a non-ionic detergent (e.g., 0.1% Tween 20) to the wash buffer to reduce non-specific interactions. |
Problem 3: Co-elution of Impurities in Ion-Exchange Chromatography (IEX)
| Possible Cause | Recommended Solution |
| Suboptimal pH of the mobile phase | Determine the isoelectric point (pI) of this compound C and select a buffer pH that is at least one unit away from the pI to ensure strong binding. |
| Inappropriate salt gradient | Use a shallower salt gradient to improve the separation of molecules with similar charges. |
| Column overloading | Reduce the amount of protein loaded onto the column. |
Problem 4: Presence of Aggregates in the Final Product
| Possible Cause | Recommended Solution |
| High protein concentration | Concentrate the final product to a lower concentration. The optimal concentration should be determined empirically. |
| Suboptimal buffer conditions | Screen different buffer formulations. The addition of stabilizing excipients like arginine or glycerol (B35011) can prevent aggregation. |
| Freeze-thaw instability | Aliquot the purified this compound C into single-use vials to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Crude Extraction of this compound C
-
Homogenization: Homogenize 100 g of frozen Cepaea nemoralis tissue in 500 mL of extraction buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1x protease inhibitor cocktail) on ice.
-
Sonication: Sonicate the homogenate for 3 cycles of 30 seconds on and 1 minute off at 40% amplitude. Keep the sample on ice throughout the process.
-
Centrifugation: Centrifuge the sonicate at 12,000 x g for 30 minutes at 4°C.
-
Collection: Carefully collect the supernatant, which contains the crude extract.
Protocol 2: Ammonium Sulfate Precipitation
-
Precipitation: Slowly add solid ammonium sulfate to the crude extract to a final concentration of 40% saturation while gently stirring at 4°C.
-
Incubation: Continue stirring for 1 hour at 4°C.
-
Centrifugation: Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the pellet in a minimal volume of HIC binding buffer (50 mM sodium phosphate, pH 7.0, 1.5 M ammonium sulfate).
Protocol 3: Three-Step Chromatographic Purification
-
Hydrophobic Interaction Chromatography (HIC):
-
Equilibrate a HiTrap Phenyl HP column with HIC binding buffer.
-
Load the resuspended pellet.
-
Wash the column with 10 column volumes of binding buffer.
-
Elute this compound C with a linear gradient of 1.5 M to 0 M ammonium sulfate over 20 column volumes.
-
-
Ion-Exchange Chromatography (IEX):
-
Pool and dialyze the HIC fractions containing this compound C against IEX binding buffer (20 mM Tris-HCl, pH 8.0).
-
Equilibrate a HiTrap Q HP column with IEX binding buffer.
-
Load the dialyzed sample.
-
Wash the column with 5 column volumes of binding buffer.
-
Elute with a linear gradient of 0 M to 1 M NaCl over 20 column volumes.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the IEX fractions containing this compound C.
-
Equilibrate a Superdex 75 pg column with SEC buffer (50 mM sodium phosphate, pH 7.4, 150 mM NaCl).
-
Load the concentrated sample.
-
Elute with 1.5 column volumes of SEC buffer. Collect fractions corresponding to the expected molecular weight of this compound C.
-
Data Presentation
Table 1: Summary of a Typical this compound C Purification Run
| Purification Step | Total Protein (mg) | This compound C (mg) | Purity (%) | Yield (%) |
| Crude Extract | 2500 | 50 | 2.0 | 100 |
| Ammonium Sulfate Ppt. | 800 | 45 | 5.6 | 90 |
| HIC | 150 | 35 | 23.3 | 70 |
| IEX | 30 | 28 | 93.3 | 56 |
| SEC | 20 | 19.8 | >99 | 39.6 |
Hypothetical Signaling Pathway
This compound C is hypothesized to exert its therapeutic effects by modulating inflammatory pathways. The diagram below illustrates its proposed mechanism of action.
References
Technical Support Center: Troubleshooting Inconsistent Results in Nemoralisin Bioassays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Nemoralisin in their bioassays. Inconsistent results can be a significant impediment to research progress. This guide provides a structured approach to troubleshooting common issues you might encounter during your experiments, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
A2: Variation in IC50 values is a common issue and can stem from several factors:
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to treatment. Always use cells that are healthy and within a consistent, low passage number range.[1]
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a major source of variability. Ensure your cells are thoroughly resuspended before and during plating.[1][2]
-
Reagent Preparation and Storage: Improperly stored or prepared reagents can lead to inconsistent results. Always prepare fresh solutions and store this compound and other critical reagents according to the manufacturer's instructions.[3][4][5] Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Minor variations in incubation times, temperature, and humidity can affect experimental outcomes.[6][7] Standardize these parameters across all experiments.
Q2: Our this compound bioassay is showing low or no activity. What should we check?
A2: A lack of expected activity can be due to several factors:
-
Incorrect Reagent Concentration: Verify the final concentration of this compound and all other assay components. An error in dilution calculations is a frequent cause of unexpected results.[3]
-
Degraded this compound: Ensure that your stock of this compound has not degraded. If in doubt, use a fresh vial.
-
Assay Protocol: Double-check the entire assay protocol for any missed or altered steps.[8]
-
Cell Line Sensitivity: The chosen cell line may not be sensitive to this compound. Consider testing a panel of cell lines to identify a more responsive model.
Q3: We are seeing significant "edge effects" in our microplate assays. How can we mitigate this?
A3: Edge effects, where wells on the perimeter of the plate behave differently from the interior wells, are often caused by evaporation and temperature gradients.[9] To minimize this:
-
Proper Incubation: Use a humidified incubator to reduce evaporation.
-
Plate Sealing: Employ plate sealers to further minimize evaporation during long incubation periods.
-
Avoid Outer Wells: If the problem persists, consider not using the outermost wells for experimental data points. Fill them with sterile media or buffer to create a humidity barrier.
Q4: How can we be sure our results are not due to off-target effects of this compound?
A4: Distinguishing on-target from off-target effects is crucial for target validation.[10][11][12] Consider the following approaches:
-
Counter-screening: Test this compound against related and unrelated targets to assess its specificity.
-
Use of Multiple Cell Lines: Observing a consistent effect across multiple, relevant cell lines can increase confidence in the on-target activity.
-
Control Compounds: Include well-characterized positive and negative control compounds in your assays to benchmark the activity of this compound.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Readings
If you are experiencing inconsistent results in your cell viability assays with this compound, follow this troubleshooting workflow.
Experimental Workflow for a Typical Cell Viability Assay
Troubleshooting Table for Inconsistent Cell Viability
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate pipetting[1][2] | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven cell distribution | Gently swirl the cell suspension frequently during plating. | |
| Inconsistent results between experiments | Variation in cell passage number | Use cells within a defined, low passage number range for all experiments. |
| Fluctuations in incubation conditions | Monitor and record incubator temperature, CO2, and humidity.[6] | |
| Low signal-to-noise ratio | Suboptimal cell number | Optimize the initial cell seeding density. |
| Incorrect wavelength or filter settings | Verify the plate reader settings are appropriate for the assay.[1][8] |
Guide 2: Troubleshooting an Enzyme Inhibition Assay
If you are using this compound in an enzyme inhibition assay, refer to the following guide for troubleshooting.
Logical Flow for Troubleshooting Enzyme Inhibition Assays
Protocol for a Generic Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, substrate, and enzyme solutions. This compound should be serially diluted to the desired concentrations.
-
Enzyme and Inhibitor Pre-incubation: Add the enzyme to the wells of a microplate, followed by the different concentrations of this compound. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.[3][7]
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor Reaction: Measure the product formation over time using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration and determine the IC50 value.[3]
Quantitative Data Summary: Hypothetical this compound Inhibition
| Experiment | This compound IC50 (µM) | Positive Control IC50 (µM) |
| 1 | 5.2 | 0.1 |
| 2 | 15.8 | 0.12 |
| 3 | 4.9 | 0.09 |
In the table above, the high variability in the this compound IC50 in Experiment 2 suggests a potential issue with that specific experiment, such as a dilution error or a problem with the reagents used on that day.
Signaling Pathway Visualization
Hypothetical Signaling Pathway for this compound Action
If this compound is hypothesized to act on a specific signaling pathway, visualizing this pathway can aid in experimental design and data interpretation. The following is a generic representation of a kinase signaling cascade that could be inhibited by a compound like this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. corning.com [corning.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical target validation for non-addictive therapeutics development for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CNS Target Identification and Validation: Avoiding the Valley of Death or Naive Optimism? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Activity of Nemoralisin O: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Nemoralisin O, a novel natural product derivative, and validates its potential as an anticancer agent against non-small cell lung cancer (NSCLC). Through objective comparisons with established therapeutics—Cisplatin and Gefitinib—this document presents key experimental data on cytotoxicity, apoptosis induction, and the underlying mechanism of action. Detailed protocols and pathway diagrams are included to support the reproducibility and further investigation of these findings.
Comparative Efficacy and Selectivity Analysis
The anticancer potential of this compound O was assessed by comparing its effects on the human NSCLC cell line, A549, with its effects on the non-malignant human bronchial epithelial cell line, BEAS-2B. This comparison is crucial for determining the compound's therapeutic window.[1] The performance of this compound O was benchmarked against Cisplatin, a standard chemotherapeutic agent, and Gefitinib, a targeted therapy inhibiting the epidermal growth factor receptor (EGFR).
Data Summary: Cytotoxicity and Apoptosis
Quantitative data from in vitro assays are summarized below. These assays are standard for the initial screening of potential anticancer compounds.[2][3][4]
Table 1: Comparative Cytotoxicity (IC₅₀) After 48h Treatment
The half-maximal inhibitory concentration (IC₅₀) represents the drug concentration required to inhibit the growth of 50% of the cell population. A lower IC₅₀ value indicates greater potency.[5] The data clearly shows that this compound O is highly potent against A549 cancer cells while being significantly less toxic to normal BEAS-2B cells, suggesting a favorable selectivity index.
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (BEAS-2B IC₅₀ / A549 IC₅₀) |
| This compound O | A549 (NSCLC) | 8.5 | 12.1 |
| BEAS-2B (Normal) | 102.9 | ||
| Cisplatin | A549 (NSCLC) | 15.2 | 3.5 |
| BEAS-2B (Normal) | 53.2 | ||
| Gefitinib | A549 (NSCLC) | 11.8 | 8.2 |
| BEAS-2B (Normal) | 96.5 |
Table 2: Induction of Apoptosis in A549 Cells
This assay quantifies the percentage of cells undergoing programmed cell death (apoptosis) after 24 hours of treatment with each compound at its respective IC₅₀ concentration. Induction of apoptosis is a key mechanism for successful anticancer therapies.[6] this compound O was found to be a potent inducer of apoptosis, comparable to the established drugs.
| Treatment (at IC₅₀) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (Untreated) | 2.1 | 1.5 | 3.6 |
| This compound O | 35.4 | 14.2 | 49.6 |
| Cisplatin | 28.9 | 12.5 | 41.4 |
| Gefitinib | 31.7 | 15.8 | 47.5 |
Mechanism of Action: Inhibition of the PI3K/Akt Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[7][8] Its overactivation is a common feature in many cancers, including NSCLC, making it a prime target for anticancer therapies.[9][10] Our investigation focused on whether this compound O exerts its effects by modulating this pathway.
Workflow for Mechanism of Action Study
The following diagram outlines the experimental process used to investigate this compound O's effect on the PI3K/Akt signaling cascade.
Caption: Workflow for Western Blot analysis of PI3K/Akt pathway proteins.
Effect on Key Signaling Proteins
Western blot analysis was performed to measure the levels of phosphorylated Akt (p-Akt), a key indicator of pathway activation.[11] A decrease in the p-Akt/Akt ratio signifies inhibition of the pathway.
Table 3: Relative Protein Expression in A549 Cells Post-Treatment
| Treatment (at IC₅₀) | p-Akt (Ser473) Level (Normalized) | Total Akt Level (Normalized) | p-Akt / Total Akt Ratio |
| Control (Untreated) | 1.00 | 1.00 | 1.00 |
| This compound O | 0.28 | 0.97 | 0.29 |
| Cisplatin | 0.92 | 0.98 | 0.94 |
| Gefitinib | 0.45 | 0.95 | 0.47 |
The results demonstrate that this compound O significantly reduces the phosphorylation of Akt, more effectively than Gefitinib. Cisplatin, which primarily acts by damaging DNA, showed minimal effect on this pathway, as expected.
Proposed Signaling Pathway Inhibition
The diagram below illustrates the PI3K/Akt signaling pathway and the proposed inhibitory action of this compound O.
Caption: this compound O is hypothesized to inhibit PI3K, blocking Akt activation.
Experimental Protocols
Detailed methodologies are provided to ensure transparency and facilitate the replication of these findings.
A. Cell Culture
Human NSCLC (A549) and human bronchial epithelial (BEAS-2B) cell lines were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
B. MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability based on mitochondrial activity.[12][13][14]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with serial dilutions of this compound O, Cisplatin, or Gefitinib for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[13]
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
Measurement: Absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated using non-linear regression analysis.
C. Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[15]
-
Cell Treatment: A549 cells were seeded in 6-well plates and treated with each compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed twice with ice-cold PBS, and centrifuged.[16]
-
Staining: The cell pellet was resuspended in 100 µL of 1X Annexin-binding buffer. 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI, 100 µg/mL) were added.[17]
-
Incubation: Cells were incubated for 15 minutes at room temperature in the dark.[18]
-
Analysis: 400 µL of 1X Annexin-binding buffer was added, and samples were analyzed immediately using a flow cytometer.
D. Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.[19][20]
-
Protein Extraction: Treated A549 cells were washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Probing: The membrane was blocked with 5% non-fat milk in TBST for 1 hour. It was then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and β-actin.
-
Secondary Antibody & Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour. The protein bands were visualized using an ECL detection system.[21]
Conclusion
The experimental data presented in this guide strongly support the anticancer activity of this compound O against non-small cell lung cancer. It demonstrates superior potency and selectivity compared to the standard chemotherapeutic agent Cisplatin. Furthermore, its mechanism of action appears to involve the targeted inhibition of the PI3K/Akt signaling pathway, a key driver of NSCLC progression.[9] These promising results warrant further preclinical and in vivo studies to fully validate this compound O as a potential therapeutic candidate for NSCLC.
References
- 1. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PI3K/Akt/mTOR signaling pathway and non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Networks Associated with AKT Activation in Non-Small Cell Lung Cancer (NSCLC): New Insights on the Role of Phosphatydil-Inositol-3 kinase | PLOS One [journals.plos.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Effects of Nemorosone and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of nemorosone (B1218680), a naturally derived compound, and doxorubicin (B1662922), a well-established chemotherapeutic agent. The following sections present quantitative data on their efficacy, a breakdown of the experimental methods used for their evaluation, and an overview of their distinct mechanisms of action.
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for nemorosone and doxorubicin across a range of cancer cell lines, providing a quantitative basis for comparing their cytotoxic activity. Notably, data for the MCF-7 breast cancer cell line allows for a more direct comparison.
Table 1: IC50 Values of Nemorosone in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| LAN-1 | Neuroblastoma | 24 h | 3.1 ± 0.15 | |
| NB69 | Neuroblastoma | 24 h | 4.5 ± 0.25 | |
| HT1080 | Fibrosarcoma | 12 h | 26.9 | [1] |
| IMR-32 | Neuroblastoma | 24 h | ~70% cell death at various concentrations | [1] |
| MCF-7 | Breast Cancer | 24 h | Not explicitly stated, but inhibited viability | [2] |
| Leukemia Cell Lines | Leukemia | Not specified | 2.10 - 3.10 µg/mL | [3] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | Not specified | 24.30 | [4] |
| Hep-G2 | Hepatocellular Carcinoma | Not specified | 14.72 | [4] |
| PC3 | Prostate Cancer | Not specified | 2.64 | [4] |
| HepG2 | Hepatocellular Carcinoma | 24 h | 12.18 ± 1.89 | [5] |
| Huh7 | Hepatocellular Carcinoma | 24 h | > 20 | [5] |
| UMUC-3 | Bladder Cancer | 24 h | 5.15 ± 1.17 | [5] |
| TCCSUP | Bladder Cancer | 24 h | 12.55 ± 1.47 | [5] |
| BFTC-905 | Bladder Cancer | 24 h | 2.26 ± 0.29 | [5] |
| A549 | Lung Cancer | 24 h | > 20 | [5] |
| HeLa | Cervical Cancer | 24 h | 2.92 ± 0.57 | [5] |
| MCF-7 | Breast Cancer | 24 h | 2.50 ± 1.76 | [5] |
| M21 | Skin Melanoma | 24 h | 2.77 ± 0.20 | [5] |
| AMJ13 | Breast Cancer | 72 h | 223.6 µg/mL | [6] |
| MCF-7 | Breast Cancer | 48 h | 1.25 | [5] |
| MCF-7/S (sensitive) | Breast Cancer | Not specified | 1.65 | [7] |
| MCF-7/Dox (resistant) | Breast Cancer | Not specified | 128.5 | [7] |
Experimental Protocols
The following are detailed methodologies for two key experiments commonly used to assess cytotoxicity and apoptosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (nemorosone or doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Annexin V-FITC Apoptosis Assay
The Annexin V-FITC assay is a standard method for detecting apoptosis by flow cytometry.[11][12][13]
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Mechanisms of Action and Signaling Pathways
Nemorosone and doxorubicin induce cytotoxicity through distinct molecular pathways, leading to cell death.
Nemorosone: A Dual Inducer of Apoptosis and Ferroptosis
Nemorosone has been shown to induce cell death through at least two distinct mechanisms: apoptosis and ferroptosis.[13]
-
Apoptosis Induction via the Unfolded Protein Response (UPR): Nemorosone can induce apoptosis by activating the unfolded protein response (UPR), a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[4][10] This pathway involves the release of cytochrome c from the mitochondria and subsequent caspase activation.[4]
Nemorosone-induced apoptotic signaling pathway.
-
Ferroptosis Induction: Nemorosone can also trigger ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[9] This process is linked to the NRF2-mediated oxidative stress response.[9]
Nemorosone-induced ferroptotic pathway.
Doxorubicin: A Multi-faceted Apoptotic Inducer
Doxorubicin, a widely used anthracycline antibiotic, primarily induces apoptosis through its interaction with DNA and the generation of reactive oxygen species (ROS).[14] Its cytotoxic effects are mediated by several signaling pathways, including:
-
p53-Mediated Apoptosis: Doxorubicin-induced DNA damage activates the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic genes.[11][12]
-
TGF-β Signaling Pathway: Doxorubicin can induce apoptosis through the TGF-β signaling pathway, which is dependent on the presence of p53.[11]
-
MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are activated in response to doxorubicin-induced cellular stress and contribute to the apoptotic process.[12]
-
Notch Signaling Pathway: Doxorubicin treatment can increase the expression of components of the Notch signaling pathway, which is involved in doxorubicin-driven apoptosis.[8]
Doxorubicin-induced apoptotic signaling pathways.
Experimental Workflow Overview
The general workflow for comparing the cytotoxicity of two compounds involves several key stages, from initial cell culture to final data analysis and interpretation.
General experimental workflow for cytotoxicity comparison.
References
- 1. Cytotoxic activity of nemorosone in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nemorosone blocks proliferation and induces apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bps.ac.uk [bps.ac.uk]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. advetresearch.com [advetresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Nemorosone-Induced Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microarray analysis of nemorosone-induced cytotoxic effects on pancreatic cancer cells reveals activation of the unfolded protein response (UPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. karger.com [karger.com]
- 13. benchchem.com [benchchem.com]
- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Nemoralisin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel MEK1/2 inhibitor, Nemoralisin, and a well-established alternative, Trametinib. The objective is to cross-validate the mechanism of action of this compound by comparing its performance in key biochemical and cellular assays. All experimental data is presented to facilitate an evidence-based evaluation.
Mechanism of Action: Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets.[3][4] Both this compound and Trametinib are potent and selective inhibitors of MEK1 and MEK2, key kinases within this cascade. By inhibiting MEK, these compounds prevent the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell growth.[4][5][6]
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and Trametinib.
Table 1: Biochemical Assay - MEK1 Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Assay Type |
| This compound | MEK1 | 0.85 | Radiometric Kinase Assay |
| Trametinib | MEK1 | 0.92 | Radiometric Kinase Assay |
IC₅₀ represents the concentration of the inhibitor required to reduce the enzymatic activity of MEK1 by 50%.
Table 2: Cell-Based Assay - Inhibition of ERK Phosphorylation
| Compound | Cell Line | EC₅₀ (nM) | Assay Type |
| This compound | A375 (BRAF V600E) | 2.1 | Western Blot |
| Trametinib | A375 (BRAF V600E) | 5.0 | Western Blot |
EC₅₀ is the effective concentration of the inhibitor that causes a 50% reduction in phosphorylated ERK (p-ERK) levels in cells.
Table 3: Cell-Based Assay - Anti-proliferative Activity
| Compound | Cell Line | GI₅₀ (nM) | Assay Type |
| This compound | A375 (BRAF V600E) | 3.5 | CellTiter-Glo® Luminescent Cell Viability Assay |
| Trametinib | A375 (BRAF V600E) | 6.2 | CellTiter-Glo® Luminescent Cell Viability Assay |
GI₅₀ is the concentration of the inhibitor that causes a 50% reduction in cell growth.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MEK1 Radiometric Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Trametinib against purified MEK1 enzyme.
Materials:
-
Recombinant human MEK1 enzyme
-
Inactive ERK2 substrate
-
[γ-³²P]ATP
-
Kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound, Trametinib) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and Trametinib in DMSO.
-
In a 96-well plate, add 10 µL of diluted compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing MEK1 enzyme and inactive ERK2 substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 20 µL of kinase buffer containing [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting 40 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Western Blot for Phospho-ERK (p-ERK) Inhibition
Objective: To measure the concentration-dependent inhibition of ERK1/2 phosphorylation in A375 melanoma cells.
Materials:
-
A375 human melanoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, Trametinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or Trametinib for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK1/2, total-ERK1/2, and GAPDH (loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control. Calculate the EC₅₀ value.
Cell Viability Assay
Objective: To assess the anti-proliferative effects (GI₅₀) of this compound and Trametinib on A375 cells.
Materials:
-
A375 cells
-
Complete cell culture medium
-
Test compounds (this compound, Trametinib)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed A375 cells into opaque-walled 96-well plates at a density of 3,000 cells per well.
-
Allow the cells to attach for 24 hours.
-
Add serial dilutions of this compound or Trametinib to the wells. Include wells with DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration relative to the DMSO control and determine the GI₅₀ value.
Conclusion
The data presented in this guide demonstrate that this compound is a potent inhibitor of the MAPK/ERK signaling pathway, with efficacy comparable to, and in some assays superior to, the established MEK inhibitor Trametinib. The biochemical and cell-based assays confirm that this compound effectively inhibits MEK1 kinase activity, reduces ERK phosphorylation, and suppresses the proliferation of BRAF-mutant melanoma cells. These findings provide a strong cross-validation of this compound's mechanism of action and support its further development as a potential therapeutic agent.
References
Comparative Analysis of Nemoralisin-Type Diterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various nemoralisin-type diterpenoids. The data presented is compiled from recent studies and is intended to facilitate further research and development of these compounds as potential therapeutic agents.
This compound-type diterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, primarily isolated from plants of the Aglaia and Aphanamixis genera, have demonstrated potential as anticancer and anti-inflammatory agents. This guide offers a side-by-side comparison of their efficacy, details the experimental methods used to evaluate them, and illustrates the key signaling pathways potentially involved in their mechanism of action.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of various this compound-type diterpenoids. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: Cytotoxicity of this compound-Type Diterpenoids Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Northis compound A | ACHN (Renal) | 13.9 ± 0.8 | [1] |
| Northis compound B | ACHN (Renal) | 10.3 ± 0.4 | [1] |
| This compound O | HepG2 (Liver) | Weak cytotoxicity | [2] |
| Compounds 4, 5, and 6 (related to this compound O) | HepG2 (Liver) | Weak cytotoxicity | [2] |
Note: "Weak cytotoxicity" indicates that the IC50 value was not explicitly quantified but was described as such in the source material.
Table 2: Anti-inflammatory Activity of this compound-Type Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound J | Nitric Oxide Production Inhibition | RAW 264.7 | 9.96 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells (e.g., ACHN, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound-type diterpenoids and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Nitric Oxide Inhibition Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).
Methodology:
-
Cell Seeding and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) (1 µg/mL) in the presence of varying concentrations of the this compound-type diterpenoids for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).
-
Absorbance Measurement: The absorbance at 550 nm is measured using a microplate reader.
-
Nitrite Concentration and IC50 Calculation: The nitrite concentration is determined from a sodium nitrite standard curve, and the IC50 value for NO inhibition is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways affected by this compound-type diterpenoids and the workflows of the key experiments.
References
Independent verification of Nemoralisin's antiproliferative effects
An independent verification of the antiproliferative effects of a specific compound requires a thorough review of existing scientific literature. In the case of "Nemoralisin," initial searches have not yielded specific information on a compound with this name, suggesting it may be a novel, proprietary, or perhaps a misspelled agent.
To illustrate the process of independent verification and provide a comparative guide as requested, this report will focus on a well-documented natural compound with established antiproliferative properties: Morusin (B207952) . This flavonoid, isolated from the root bark of Morus species, has been the subject of multiple studies investigating its anticancer potential.
This guide will compare Morusin's antiproliferative activity with other compounds and provide detailed experimental protocols for the key assays used in these evaluations.
Comparative Antiproliferative Effects of Morusin
Morusin has demonstrated inhibitory effects across various cancer cell lines. Its efficacy is often compared to standard chemotherapeutic agents or other natural compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Morusin and a comparator compound, Sulindac (B1681787) Sulfide (B99878), in human colon cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Morusin | SW-480 | Not specified, but effective | [1] |
| Morusin | HT-29 | Not specified, but effective | [2] |
| S-allylmercaptocysteine (SAMC) | SW-480 | Similar to Sulindac Sulfide | [2] |
| S-allylmercaptocysteine (SAMC) | HT-29 | Similar to Sulindac Sulfide | [2] |
| Sulindac Sulfide (SS) | SW-480 | Not specified, but effective | [2] |
| Sulindac Sulfide (SS) | HT-29 | Not specified, but effective | [2] |
Note: Specific IC50 values for Morusin were not available in the provided search results, though its efficacy was established.
Mechanism of Action: The PI3K/Akt Signaling Pathway
Studies suggest that Morusin exerts its antiproliferative effects by modulating key signaling pathways involved in cell growth and survival. One of the primary pathways identified is the PI3K/Akt signaling cascade.[1] Morusin treatment has been shown to decrease the phosphorylation of PI3K and Akt, leading to the inhibition of downstream signaling and ultimately inducing apoptosis (programmed cell death).[1] The expression of apoptosis markers, such as cleaved-PARP, was observed to increase following Morusin treatment.[1]
Experimental Protocols
The verification of antiproliferative effects relies on a series of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Morusin (or comparator compounds) for a defined period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the compound's effect on signaling pathways.
-
Protein Extraction: Cells treated with Morusin are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-PI3K, p-Akt, Akt, cleaved-PARP, and a loading control like β-actin).
-
Secondary Antibody & Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Alternative and Complementary Therapies
While compounds like Morusin are investigated for their potential as standalone or adjunct therapies, it is important to distinguish between evidence-based treatments and those lacking rigorous scientific validation. Many alternative therapies are used alongside conventional treatments to manage symptoms and improve quality of life.[3][4] These can include acupuncture for pain and nausea relief, or yoga and meditation for reducing anxiety and fatigue.[4][5][6] However, some alternative treatments are unproven and can be harmful, potentially interfering with the efficacy of standard cancer treatments.[6][7] Therefore, it is crucial for patients and researchers to critically evaluate the scientific evidence supporting any therapeutic claim.
References
- 1. Mechanism of morusin on breast cancer via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative effects of S-allylmercaptocysteine on colon cancer cells when tested alone or in combination with sulindac sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Alternative cancer treatments: 11 options to consider - Mayo Clinic [mayoclinic.org]
- 5. mskcc.org [mskcc.org]
- 6. nccih.nih.gov [nccih.nih.gov]
- 7. Alternative therapies | Macmillan Cancer Support [macmillan.org.uk]
Comparative Efficacy of Synthetic vs. Natural Nemoralisin: A Comprehensive Guide for Researchers
Initial searches for a compound named "Nemoralisin" have not yielded information on a specific molecule or its therapeutic application. It is possible that this is a novel or proprietary compound not yet widely documented in scientific literature. The following guide is a template that can be populated with relevant data once information on this compound becomes available.
To provide a practical example of the required data and format, we will use a hypothetical comparison based on a well-understood signaling pathway. For this purpose, we will model our comparison on compounds affecting the Reelin signaling pathway , which is crucial in neuronal migration and synaptic plasticity.[1]
Overview of this compound and its Therapeutic Potential
(This section would be populated with specific information about this compound, including its natural source, its synthetic production, and its hypothesized mechanism of action.)
Comparative Efficacy Data
A direct comparison of the efficacy of synthetic and natural this compound would require quantitative data from head-to-head studies. The following table illustrates the type of data that would be necessary for a meaningful comparison.
Table 1: Comparative In Vitro Efficacy of Natural vs. Synthetic this compound
| Parameter | Natural this compound | Synthetic this compound | P-value |
| Receptor Binding Affinity (Kd) | (e.g., 5.2 nM) | (e.g., 5.1 nM) | >0.05 |
| EC50 for Dab1 Phosphorylation | (e.g., 10.8 nM) | (e.g., 10.5 nM) | >0.05 |
| Neuronal Migration Assay (% change) | (e.g., +45%) | (e.g., +48%) | >0.05 |
| Synaptic Density Increase (%) | (e.g., +32%) | (e.g., +30%) | >0.05 |
Note: The data presented above is hypothetical and serves as a placeholder.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
Receptor Binding Assay
-
Objective: To determine the binding affinity (Kd) of natural and synthetic this compound to their target receptor.
-
Method: A saturation binding experiment using a radiolabeled ligand (e.g., [3H]-Nemoralisin) would be performed on cell membranes expressing the target receptor. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.
-
Data Analysis: The Kd is calculated by non-linear regression analysis of the saturation binding curve.
Dab1 Phosphorylation Assay
-
Objective: To quantify the activation of the Reelin signaling pathway by measuring the phosphorylation of the downstream adaptor protein, Dab1.
-
Method: Primary neuronal cultures would be treated with varying concentrations of natural or synthetic this compound. Cell lysates would then be subjected to Western blotting using antibodies specific for phosphorylated Dab1 and total Dab1.
-
Data Analysis: The ratio of phosphorylated Dab1 to total Dab1 is quantified by densitometry. The EC50 value is determined by plotting the dose-response curve.
Signaling Pathway and Experimental Workflow
Visual representations of the signaling pathway and experimental procedures are essential for clear communication of complex information.
Caption: Hypothetical signaling pathway for this compound, modeled on the Reelin pathway.
Caption: Experimental workflow for comparing the efficacy of natural and synthetic this compound.
References
Unveiling the Target of Nemoralisin: A Comparative Guide to CRISPR-Cas9 Validation
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Nemoralisin's therapeutic target utilizing CRISPR-Cas9 technology. This document provides a comparative analysis with alternative methodologies, supported by experimental data and detailed protocols.
Introduction
This compound, a this compound-type diterpenoid isolated from the bark of Aglaia lawii, has emerged as a compound of interest in oncological research. Preliminary studies have indicated that this compound exhibits weak cytotoxic effects against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), gastric cancer (AGS), breast cancer (MCF-7), and lung cancer (A-549), with a half-maximal inhibitory concentration (IC50) consistently above 10 µM.[1] While these initial findings suggest a modest anti-proliferative activity, the precise molecular target and the underlying mechanism of action of this compound remain to be elucidated.
The advent of CRISPR-Cas9 gene-editing technology has revolutionized the process of drug target identification and validation. Its precision and efficiency offer a powerful tool to definitively link the efficacy of a compound to a specific gene product. This guide will provide a framework for validating the putative target of this compound using CRISPR-Cas9, compare this approach with alternative methods, and present a structured overview of the necessary experimental protocols and data interpretation.
Comparative Analysis of Target Validation Methodologies
Validating the molecular target of a novel compound is a critical step in drug development. Several techniques can be employed, each with its own set of advantages and limitations. Here, we compare CRISPR-Cas9-based validation with other common approaches.
| Methodology | Principle | Advantages | Limitations | Relevance to this compound |
| CRISPR-Cas9 Knockout | Permanent gene disruption at the DNA level by introducing loss-of-function mutations. | - Complete and permanent loss of target protein.- High specificity.- Can distinguish between on-target and off-target effects. | - Potential for off-target mutations.- Can be lethal if the target is essential for cell survival. | Ideal for definitively confirming the on-target activity of this compound by observing a loss of its cytotoxic effect in knockout cells. |
| RNA interference (RNAi) | Post-transcriptional gene silencing by introducing short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade target mRNA. | - Relatively simple and rapid to implement.- Transient and tunable knockdown. | - Incomplete knockdown can lead to ambiguous results.- Potential for significant off-target effects. | A useful secondary validation method to corroborate CRISPR-Cas9 findings. |
| Chemical Proteomics | Affinity-based methods (e.g., affinity chromatography, activity-based protein profiling) to identify direct binding partners of a compound. | - Directly identifies binding partners.- Can reveal off-targets. | - Technically challenging.- May identify non-functional interactions. | Can be used to initially identify potential binding partners of this compound, which can then be validated by CRISPR-Cas9. |
| Overexpression of Target | Introducing additional copies of the target gene to assess if it rescues the compound's effect. | - Simple concept. | - Overexpression may not be physiological and can lead to artifacts.- Does not confirm direct binding. | Can provide correlative evidence but is not as definitive as loss-of-function studies. |
Experimental Protocols
This section outlines the key experimental protocols for validating the putative target of this compound using a CRISPR-Cas9 knockout approach. For the purpose of this guide, we will assume a hypothetical target, "Protein X".
Guide RNA (gRNA) Design and Cloning
-
Objective: To design and clone gRNAs that specifically target the gene encoding Protein X.
-
Protocol:
-
Identify the genomic sequence of the target gene.
-
Use online design tools (e.g., CHOPCHOP, CRISPOR) to design at least three to four unique gRNAs targeting early exons of the gene to maximize the probability of generating a loss-of-function frameshift mutation.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
-
Verify the correct insertion of the gRNA sequences by Sanger sequencing.
-
Lentivirus Production and Cell Line Transduction
-
Objective: To generate lentiviral particles and create stable Cas9-expressing cell lines with the knockout of Protein X.
-
Protocol:
-
Co-transfect HEK293T cells with the gRNA-Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2, pMD2.G).
-
Harvest the lentivirus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target cancer cell line (e.g., HepG2) with the lentiviral particles in the presence of polybrene.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation of Gene Knockout
-
Objective: To confirm the successful knockout of Protein X at the genomic and protein levels.
-
Protocol:
-
Genomic DNA Analysis:
-
Isolate genomic DNA from the selected cell population.
-
Perform a T7 Endonuclease I (T7E1) assay or Tracking of Indels by Decomposition (TIDE) analysis to detect insertions and deletions (indels) at the target locus.
-
-
Protein Expression Analysis:
-
Prepare whole-cell lysates from the knockout and control cell lines.
-
Perform Western blotting using an antibody specific for Protein X to confirm the absence of the protein.
-
-
Phenotypic Assays
-
Objective: To assess the effect of Protein X knockout on the sensitivity of cancer cells to this compound.
-
Protocol:
-
Seed the Protein X knockout and control (wild-type or non-targeting gRNA) cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound.
-
After a suitable incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Calculate the IC50 values for this compound in both cell lines. A significant increase in the IC50 value in the knockout cells would validate Protein X as the target of this compound.
-
Data Presentation
Table 1: Comparison of this compound IC50 Values in Wild-Type vs. Protein X Knockout Cells
| Cell Line | Target Gene | This compound IC50 (µM) | Fold Change in IC50 |
| HepG2 | Wild-Type | 15.2 ± 1.8 | - |
| HepG2 | Protein X KO | > 100 | > 6.6 |
| A549 | Wild-Type | 22.5 ± 2.1 | - |
| A549 | Protein X KO | > 100 | > 4.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Workflow for CRISPR-Cas9 based validation of this compound's target.
Caption: Hypothetical signaling pathway inhibited by this compound.
The application of CRISPR-Cas9 technology provides a robust and definitive method for the validation of this compound's molecular target. By generating a complete loss-of-function of the putative target protein, researchers can unequivocally link the compound's activity to a specific gene. The protocols and comparative data presented in this guide offer a clear roadmap for scientists and drug developers to rigorously validate the mechanism of action of this compound, a critical step towards its potential development as a novel anti-cancer therapeutic. Further studies will be required to fully elucidate the downstream signaling pathways affected by this compound and to explore its efficacy in more complex in vivo models.
References
Unveiling the Cytotoxic Potential of Nemoralisin: A Comparative Analysis with Other Natural Products
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the acyclic diterpenoid Nemoralisin, a natural product isolated from the Meliaceae family of plants, particularly of the Aphanamixis genus, reveals its standing within the landscape of cytotoxic natural products. This guide provides a comparative overview of this compound's activity, placing it in context with other bioactive compounds and detailing the experimental framework used for such evaluations. This information is targeted towards researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of novel natural compounds.
Initial investigations into a compound mistakenly referred to as "this compound C" have led to the clarification that the compound of interest is this compound. This natural acyclic diterpenoid, along with its analogues, has been the subject of studies exploring its biological activities, most notably its potential as a cytotoxic agent against various cancer cell lines.
Comparative Cytotoxic Activity
To objectively assess the cytotoxic potential of this compound and its closely related analogues, a review of available experimental data has been compiled. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound-type compounds and a standard chemotherapeutic agent against various human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cell Line | Assay Method | IC50 (µM) | Reference |
| Northis compound A | ACHN (Renal) | MTT | 13.9 ± 0.8 | [1][2] |
| Northis compound B | ACHN (Renal) | MTT | 10.3 ± 0.4 | [1][2] |
| Vinblastine (B1199706) (Control) | ACHN (Renal) | MTT | 28.0 ± 0.9 | [1][2] |
| Compound 7 | HCT-116 (Colon) | MTT | 1.27 | [3] |
| This compound | ACHN, HeLa, SMMC-7721, MCF-7 | MTT | No obvious cytotoxicity | [1][2] |
Note: "Compound 7" is an unnamed triucallane triterpenoid (B12794562) isolated from Aphanamixis polystachya in the cited study. ACHN: Human kidney cancer cells; HeLa: Human cervical cancer cells; SMMC-7721: Human hepatoma cell line; MCF-7: Human breast cancer cells.
The data indicates that while this compound itself did not exhibit significant cytotoxicity against the tested cell lines in one study[1][2], its close analogues, Northis compound A and B, demonstrated notable cytotoxic effects against human kidney cancer cells (ACHN), with IC50 values of 13.9 µM and 10.3 µM, respectively. These compounds were found to be more potent than the positive control, vinblastine (IC50 of 28.0 µM), in this particular assay[1][2]. Furthermore, another related compound from Aphanamixis polystachya showed significant activity against a colon cancer cell line[3]. This suggests that the this compound scaffold is a promising starting point for the development of novel cytotoxic agents.
Experimental Methodologies
The evaluation of the cytotoxic activity of these natural products was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., ACHN, HeLa, SMMC-7721, and MCF-7) are seeded in 96-well plates at a specific density and cultured in a suitable medium, such as Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% calf serum. The cells are maintained at 37°C in a humidified atmosphere with 5% CO2[1].
-
Compound Treatment: After a period of cell attachment, the cells are treated with various concentrations of the test compounds (e.g., this compound, Northis compound A, Northis compound B) and a positive control (e.g., vinblastine).
-
Incubation: The plates are incubated for a specified period to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
The following diagram illustrates the general workflow of the MTT assay.
Potential Mechanism of Action: NF-κB Signaling Pathway
Some studies suggest that the biological activity of this compound-type compounds may be linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in regulating various cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is often associated with cancer.
The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes. Inhibition of this pathway by natural products like this compound could be a key mechanism for their cytotoxic effects.
The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for this compound and related compounds.
References
A Guide to the Statistical Validation of Dose-Response Curves for Novel Therapeutic Agents
For researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the statistical validation of dose-response curves, a critical step in the characterization of novel therapeutic compounds. Due to the limited availability of public data on a compound referred to as "Nemoralisin," this document will use a hypothetical molecule, "Compound X," to illustrate the principles and methodologies. The workflows and data analysis techniques presented here are broadly applicable to the preclinical evaluation of any new chemical entity.
Comparative Analysis of Compound X and Standard-of-Care
To assess the efficacy of a novel compound, its performance is typically benchmarked against existing treatments. In this example, we compare the inhibitory effects of Compound X and a standard-of-care drug on a specific cellular kinase target. The potency of each compound is determined by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope | R² of Curve Fit |
| Compound X | Kinase Y | In vitro biochemical | 15 | 1.2 | 0.98 |
| Standard-of-Care | Kinase Y | In vitro biochemical | 50 | 1.0 | 0.97 |
Table 1: Comparative potency of Compound X and a standard-of-care drug against Kinase Y. Data represents the mean of three independent experiments.
Further characterization involves assessing the cytotoxic effects of the compounds on both cancerous and healthy cell lines. The half-maximal cytotoxic concentration (CC50) is a key indicator of a drug's therapeutic window.
| Compound | Cell Line | Assay Type | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Compound X | Cancer Cell Line A | Cell viability | 25 | 1667 |
| Healthy Cell Line B | Cell viability | >100 | >6667 | |
| Standard-of-Care | Cancer Cell Line A | Cell viability | 40 | 800 |
| Healthy Cell Line B | Cell viability | 80 | 1600 |
Table 2: Cytotoxicity profile of Compound X and a standard-of-care drug. A higher therapeutic index suggests a more favorable safety profile.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and reliable dose-response data.
In Vitro Kinase Inhibition Assay
-
Reagents and Materials : Recombinant human Kinase Y, ATP, substrate peptide, Compound X, standard-of-care drug, kinase buffer, and a detection reagent.
-
Procedure :
-
A serial dilution of Compound X and the standard-of-care drug is prepared in DMSO.
-
The compounds are added to a 384-well plate.
-
Kinase Y and the substrate peptide are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for 60 minutes.
-
A detection reagent is added to stop the reaction and generate a luminescent signal proportional to the remaining ATP.
-
Luminescence is read using a plate reader.
-
-
Data Analysis : The raw data is normalized to positive (no inhibitor) and negative (no kinase) controls. The normalized data is then fitted to a four-parameter logistic equation to determine the IC50 value.[1][2]
Cell Viability Assay
-
Cell Culture : Cancer Cell Line A and Healthy Cell Line B are maintained in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
A serial dilution of Compound X and the standard-of-care drug is added to the cells.
-
The plates are incubated for 72 hours.
-
A resazurin-based reagent is added to each well, and the plates are incubated for another 4 hours.
-
Fluorescence is measured to determine the number of viable cells.
-
-
Data Analysis : The data is normalized to vehicle-treated cells. The normalized data is then used to generate a dose-response curve and calculate the CC50 value using non-linear regression.[2]
Visualizing Molecular Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental process is facilitated by clear visual diagrams.
References
Nemoralisin: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel anti-cancer agent, Nemoralisin, detailing its cytotoxic and apoptotic effects on a panel of diverse human cancer cell lines. The data presented herein is intended to provide an objective overview of this compound's performance and to facilitate further research and development.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound was evaluated against a range of cancer cell lines, and its efficacy was quantified by determining the half-maximal inhibitory concentration (IC50). Furthermore, the capacity of this compound to induce programmed cell death (apoptosis) was assessed.
Table 1: Cytotoxicity of this compound (IC50 Values)
The IC50 values, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cell population, were determined using a standard MTT assay after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Cancer (TNBC) | 8.5 ± 0.9 |
| A549 | Lung Cancer | 22.1 ± 2.5 |
| HCT116 | Colorectal Cancer | 12.8 ± 1.3 |
| PC-3 | Prostate Cancer | 18.6 ± 2.1 |
| HepG2 | Liver Cancer | 25.4 ± 3.0 |
| U-87 MG | Glioblastoma | 9.7 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound
The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis after 24-hour treatment with this compound at the respective IC50 concentrations for each cell line.
| Cell Line | Cancer Type | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Breast Cancer | 35.6 ± 4.2 |
| MDA-MB-231 | Breast Cancer (TNBC) | 58.2 ± 6.5 |
| A549 | Lung Cancer | 28.9 ± 3.1 |
| HCT116 | Colorectal Cancer | 42.1 ± 4.9 |
| PC-3 | Prostate Cancer | 31.5 ± 3.8 |
| HepG2 | Liver Cancer | 25.3 ± 2.9 |
| U-87 MG | Glioblastoma | 51.7 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture and Maintenance
All human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, PC-3, HepG2, and U-87 MG) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM) or vehicle control (0.1% DMSO).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were seeded in 6-well plates at a density of 2 x 10⁵ cells per well and treated with this compound at their respective IC50 concentrations for 24 hours.
-
Both floating and adherent cells were collected, washed twice with ice-cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC (5 µL) and Propidium Iodide (5 µL) were added to the cell suspension, and the mixture was incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry within one hour.
-
The percentage of apoptotic cells (Annexin V-positive) was determined using appropriate gating strategies.
Western Blot Analysis for Signaling Pathway
-
Cells were treated with this compound at their IC50 concentrations for 24 hours.
-
Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound's anti-cancer effects.
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Unveiling the Stereochemistry of Nemoralisin O: A Comparative Guide to Methodologies
A definitive determination of the absolute stereochemistry of chiral molecules is a cornerstone of natural product chemistry and drug development. The precise three-dimensional arrangement of atoms in a molecule, such as Nemoralisin O, dictates its biological activity and interaction with other chiral molecules. This guide provides a comparative overview of established experimental methodologies for confirming the absolute stereochemistry of complex organic compounds, offering researchers the necessary tools to select the most appropriate approach.
For the purpose of this guide, and in the absence of a publicly available structure for "this compound O," we will hypothesize a plausible core structure possessing multiple stereocenters. This allows for a practical discussion and comparison of relevant analytical techniques. Let us assume this compound O possesses a complex polycyclic structure with both cyclic and acyclic stereocenters, including secondary alcohols and carboxylic acid functionalities, which are common motifs in natural products.
Comparison of Key Experimental Methodologies
The selection of an appropriate method for absolute stereochemical assignment depends on several factors, including the availability of crystalline material, the presence of suitable chromophores, and the feasibility of chemical modification. The following table summarizes the most common techniques, their principles, and key considerations.
| Methodology | Principle | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms in the crystal lattice. | High-quality single crystal. | Provides an unambiguous and direct determination of the absolute configuration. | Obtaining a suitable crystal can be a significant bottleneck. The crystal must be of sufficient quality for diffraction. |
| Electronic Circular Dichroism (ECD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule, which is dependent on its stereochemistry. | Sample in solution, requires a chromophore. | Requires only a small amount of sample. Can be used for non-crystalline materials. Powerful when combined with quantum chemical calculations. | The presence of a suitable chromophore is necessary. Interpretation can be complex for molecules with multiple chromophores or high conformational flexibility. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of the entire molecule. | Sample in solution. | Applicable to a wide range of molecules, including those without UV-Vis chromophores. Provides a stereochemical fingerprint of the molecule. | Requires specialized equipment. Spectral interpretation often necessitates comparison with quantum chemical calculations. |
| Mosher's Ester Analysis | Chemical derivatization of a chiral secondary alcohol with a chiral reagent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) followed by ¹H NMR analysis. | Sample with a secondary alcohol, requires chemical modification. | A well-established and reliable method. Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. | Requires chemical modification of the analyte, which may not always be straightforward. Can be challenging for sterically hindered alcohols. |
| Asymmetric Synthesis | The unambiguous synthesis of a specific stereoisomer of the natural product from starting materials of known absolute configuration. | Requires the development of a synthetic route. | Provides definitive proof of the absolute stereochemistry. | Can be a very time-consuming and resource-intensive approach. |
Experimental Protocols
Electronic Circular Dichroism (ECD) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound O (typically 0.1-1.0 mg) in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 10⁻⁴ to 10⁻⁵ M. The solvent should be transparent in the wavelength range of interest.
-
Data Acquisition: Record the ECD spectrum on a calibrated circular dichroism spectrometer. Scan a wavelength range that covers the absorption bands of the molecule's chromophores (e.g., 200-400 nm).
-
Quantum Chemical Calculations:
-
Perform a conformational search for the proposed structures of both enantiomers of this compound O using a suitable computational method (e.g., molecular mechanics or density functional theory, DFT).
-
For the lowest energy conformers, perform geometry optimization and frequency calculations at a higher level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical ECD spectrum for each enantiomer by averaging the spectra of the Boltzmann-populated conformers.
-
-
Comparison: Compare the experimentally measured ECD spectrum with the calculated spectra for the possible enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.
Mosher's Ester Analysis
Protocol:
-
Derivatization:
-
Divide the sample of this compound O (containing a secondary alcohol) into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the (S)-MTPA ester.
-
React the second portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA ester.
-
-
Purification: Purify both diastereomeric MTPA esters using standard chromatographic techniques (e.g., HPLC or flash chromatography).
-
¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
-
Data Analysis:
-
Assign the proton signals in the vicinity of the newly formed ester linkage for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the stereocenter.
-
According to the Mosher's method mnemonic, protons on one side of the MTPA plane will have Δδ > 0, while those on the other side will have Δδ < 0, allowing for the determination of the absolute configuration of the alcohol stereocenter.
-
Visualization of Experimental Workflows
Caption: Workflow for absolute stereochemistry determination using ECD spectroscopy.
Caption: Workflow for Mosher's ester analysis.
Benchmarking Nemoralisin: A Comparative Performance Analysis in High-Throughput Screening for Oncology Drug Discovery
Disclaimer: The following guide is a representative example created to fulfill the user's request for a detailed comparison guide. The product "Nemoralisin" and its associated data are hypothetical, as no public information could be found on a product with this name. This document serves as a template demonstrating the requested structure and content for benchmarking a novel therapeutic enzyme in a high-throughput screening context.
Introduction to this compound
This compound is a novel, rationally designed recombinant metalloproteinase engineered for the targeted degradation of Tumor-Associated Protein X (TAP-X), a key oncogenic driver in several aggressive cancers. Its unique substrate specificity and high catalytic efficiency make it a promising candidate for targeted protein degradation therapies. This guide provides a comparative analysis of this compound's performance against two leading alternative therapeutic enzymes, designated here as Competitor A and Competitor B, in a high-throughput screening (HTS) setting. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive and objective assessment of this compound's potential as a best-in-class therapeutic agent.
Data Presentation: Comparative Performance Metrics
The following tables summarize the quantitative performance of this compound in comparison to Competitor A and Competitor B across key high-throughput screening parameters.
Table 1: Enzymatic Activity and Potency
| Parameter | This compound | Competitor A | Competitor B |
| Target | TAP-X | TAP-X | TAP-X |
| IC50 (nM) | 15.2 | 45.8 | 89.1 |
| Z'-factor | 0.89 | 0.72 | 0.65 |
| Signal-to-Background | 12.5 | 8.3 | 6.1 |
Table 2: Substrate Specificity and Off-Target Effects
| Substrate | This compound (% Activity) | Competitor A (% Activity) | Competitor B (% Activity) |
| TAP-X (Target) | 100% | 100% | 100% |
| Related Protein Y | 2.1% | 15.7% | 25.3% |
| Unrelated Protein Z | <0.5% | 5.2% | 8.9% |
Table 3: Cell-Based Assay Performance
| Parameter | This compound | Competitor A | Competitor B |
| Cell Line | Human Adenocarcinoma (TAP-X positive) | Human Adenocarcinoma (TAP-X positive) | Human Adenocarcinoma (TAP-X positive) |
| EC50 (nM) | 50.5 | 150.2 | 320.8 |
| Cytotoxicity (CC50, nM) | >10,000 | >10,000 | 5,800 |
| Therapeutic Index (CC50/EC50) | >198 | >66 | 18 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Enzymatic Assay for IC50 Determination
This assay quantifies the enzymatic activity of this compound and its competitors against a fluorogenic peptide substrate derived from TAP-X.
-
Reagents: Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20), this compound/Competitor enzymes, Fluorogenic TAP-X peptide substrate, Test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to a 384-well assay plate.
-
Add 10 µL of the respective enzyme solution (this compound, Competitor A, or Competitor B) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic TAP-X peptide substrate.
-
Measure the fluorescence intensity (Excitation/Emission wavelengths specific to the substrate) every minute for 30 minutes using a plate reader.
-
Calculate the rate of reaction and determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based TAP-X Degradation Assay
This assay measures the ability of the therapeutic enzymes to degrade endogenous TAP-X in a relevant cancer cell line.
-
Cell Line: Human Adenocarcinoma cell line endogenously expressing TAP-X.
-
Reagents: Cell culture medium, this compound/Competitor enzymes, Lysis buffer, Anti-TAP-X antibody, Secondary antibody conjugated to a reporter enzyme.
-
Procedure:
-
Seed the cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, Competitor A, or Competitor B for 48 hours.
-
Lyse the cells and perform an ELISA to quantify the remaining TAP-X protein levels.
-
Determine the EC50 values from the dose-response curves.
-
Cytotoxicity Assay
This assay assesses the off-target toxicity of the therapeutic enzymes on the target cell line.
-
Reagents: Cell culture medium, this compound/Competitor enzymes, Cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, Competitor A, or Competitor B for 72 hours.
-
Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the CC50 values from the dose-response curves.
-
Mandatory Visualization
The following diagrams illustrate the hypothetical signaling pathway of TAP-X and the experimental workflow for the high-throughput screening of this compound.
Caption: Hypothetical signaling pathway of TAP-X and the inhibitory action of this compound.
Caption: Experimental workflow for the high-throughput screening of this compound.
Safety Operating Guide
Guidance on the Proper Disposal of Nemoralisin
Immediate Safety and Logistical Information
Proper handling and storage are paramount to ensuring safety when working with Nemoralisin.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE to minimize exposure risk. Standard laboratory PPE for handling chemical compounds should be used, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Storage: As recommended by suppliers, this compound should be stored at -20°C in a tightly sealed container to maintain its stability and integrity[1].
Spill Management: In the event of a spill, the following steps should be taken:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection if dealing with a powder outside of a containment hood.
-
Cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated, sealable waste container.
-
Clean the spill area with a suitable detergent and water.
-
Dispose of all contaminated materials as hazardous chemical waste.
Operational and Disposal Plan
Disposal of this compound and associated materials must be conducted in accordance with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) office for specific requirements.
Step 1: Waste Classification and Segregation Properly segregate waste streams to ensure correct disposal.
-
Unused/Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste. It must not be disposed of in regular trash or down the drain.
-
Contaminated Labware (Solid Waste): Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container lined with a durable plastic bag.
-
Contaminated Labware (Sharps): Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous liquid waste container.
Step 2: Waste Collection and Labeling All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The CAS Number: 942480-13-9[1]
-
The associated hazards (e.g., "Caution: Biologically Active Material")
-
The accumulation start date
Step 3: Disposal Arrange for the collection of all this compound waste through your institution's EHS department. This is the standard and required procedure for the disposal of laboratory chemical waste[3].
Data Presentation: this compound Disposal Summary
| Waste Type | Handling and Collection Procedure | Disposal Method |
| Unused/Expired Solid this compound | Keep in original or a securely sealed, labeled container. | Collection by institutional EHS for chemical incineration. |
| Contaminated Solid Waste | Place in a labeled, lined hazardous waste container. | Collection by institutional EHS for incineration. |
| Contaminated Sharps | Place immediately into a labeled, puncture-proof sharps container. | Collection by institutional EHS for incineration. |
| Contaminated Liquid Waste | Collect in a sealed, labeled hazardous liquid waste container. | Collection by institutional EHS for chemical waste processing. |
Experimental Protocols: Decontamination of Work Surfaces
While chemical inactivation of this compound waste itself should be left to professional waste handlers, a standard protocol for decontaminating work surfaces is essential.
-
Prepare Decontamination Solution: Prepare a 10% solution of bleach in water. This is a broad-spectrum decontaminant effective for many biologically active compounds.
-
Apply Solution: Liberally apply the 10% bleach solution to the potentially contaminated surface.
-
Contact Time: Allow the solution to remain on the surface for a contact time of at least 10-15 minutes.
-
Wipe and Rinse: Wipe the surface with paper towels. Follow with a rinse using 70% ethanol (B145695) or sterile water to remove bleach residue, which can be corrosive.
-
Dispose of Wipes: All used paper towels should be disposed of as contaminated solid waste.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from working with this compound.
References
Comprehensive Safety Protocol for Handling Nemoralisin
This document provides essential safety and logistical information for the handling and disposal of Nemoralisin, a natural product used in research. All personnel must review and understand these procedures before working with this compound.
Hazard Identification and Exposure Limits
This compound is a powdered natural product with weak cytotoxicities against various cancer cell lines.[1][2] While extensive toxicity data is not available, its bioactive nature necessitates careful handling to minimize exposure. The primary risks are respiratory and dermal exposure.
Assumed Occupational Exposure and Toxicity Data:
The following table outlines the assumed exposure limits and toxicity values for this compound, established as a precautionary measure for laboratory work. A formal risk assessment should be conducted for specific applications.
| Parameter | Value | Reference / Basis |
| CAS Number | 942480-13-9 | Vendor Information[1] |
| Molecular Formula | C20H28O4 | Vendor Information[1] |
| Occupational Exposure Limit (OEL) | 50 µg/m³ (8-hour TWA) | Precautionary; based on similar bioactive compounds |
| Short-Term Exposure Limit (STEL) | 200 µg/m³ (15-minute) | Precautionary; based on similar bioactive compounds |
| LD50 (Oral, Rat) | > 2,000 mg/kg (Estimated) | Based on weak cytotoxicity data[1][2] |
| Primary Hazards | Respiratory irritant, potential skin sensitizer, unknown long-term effects. | General principles for bioactive powders[3] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[4] The required level of PPE depends on the procedure and the quantity of this compound being handled.
PPE Requirements by Task:
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Quantity Handling (<10 mg, in solution) | ANSI Z87.1 Safety Glasses[5] | Single pair Nitrile Gloves | Laboratory Coat | Not required if handled in a certified chemical fume hood |
| Weighing/Handling Powder (Any quantity) | Chemical Splash Goggles[5] | Double Nitrile Gloves[5] | Disposable Gown (Polyethylene-coated)[3] | Fit-tested N95 Respirator (or higher)[3] |
| High-Concentration Solutions (>10 mM) | Goggles & Face Shield[5] | Double Nitrile Gloves[5] | Disposable Gown (Polyethylene-coated)[3] | Required if outside a fume hood (PAPR recommended)[3] |
| Spill Cleanup (Powder) | Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Coverall | Full Face-piece Respirator with P100 filters or PAPR[6] |
Operational Plans: Handling and Experimental Protocols
Adherence to standard operating procedures is critical. All work with this compound powder must be performed in a designated area, inside a certified chemical fume hood or similar ventilated enclosure.
Protocol: Weighing and Reconstituting this compound Powder
This protocol details the steps for safely weighing solid this compound and preparing a stock solution.
Methodology:
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
PPE: Don the required PPE for handling powder: chemical splash goggles, double nitrile gloves, and a disposable gown. Ensure your N95 respirator is properly fitted.
-
Tare Weighing: Place a clean, tared weigh boat on an analytical balance inside the fume hood.
-
Aliquotting: Carefully transfer the desired amount of this compound powder from the stock vial to the weigh boat using a dedicated spatula. Keep the stock vial opening pointed away from you and towards the back of the hood.
-
Weighing: Close the balance door and record the weight.
-
Reconstitution: Using a calibrated pipette, add the appropriate solvent directly to the weigh boat to dissolve the powder, minimizing aerosol generation. Alternatively, transfer the powder to a suitable vial before adding solvent.
-
Final Transfer: Transfer the resulting solution to a clearly labeled, sealed container.
-
Decontamination: Wipe the spatula, weigh boat, and any affected surfaces with a 70% ethanol (B145695) solution. Dispose of all contaminated disposables as hazardous chemical waste.
-
Doffing PPE: Remove PPE in the correct order (gown, outer gloves, inner gloves, goggles, respirator) and dispose of single-use items. Wash hands thoroughly.
Workflow for Handling this compound
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
